molecular formula C19H18N2O6 B554353 Z-Pro-ONp CAS No. 3304-59-4

Z-Pro-ONp

Katalognummer: B554353
CAS-Nummer: 3304-59-4
Molekulargewicht: 370,35 g/mole
InChI-Schlüssel: GXUFIJVKXYWCAO-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Z-L-Proline 4-nitrophenyl ester (Z-Pro-ONp) is a protected amino acid derivative with the CAS Number 3304-59-4. It serves as a vital building block in synthetic organic chemistry, particularly for the formation of peptide bonds. The compound is characterized by its pale yellow crystalline appearance and a high purity of ≥99% (HPLC). Researchers utilize this compound extensively in the synthesis of complex peptides, which are crucial for various pharmaceutical and biochemical studies. Its properties allow for the modification of drug candidates, aiding in the improvement of their efficacy and bioavailability. This makes it a valuable reagent in drug design and development workflows. Beyond drug discovery, it finds application in broader biochemical studies for investigating enzyme mechanisms and protein interactions. Product Specifications: • CAS Number: 3304-59-4 • Molecular Formula: C 19 H 18 N 2 O 6 • Molecular Weight: 370.36 • Purity: ≥99% (HPLC) • Appearance: Pale yellow crystals • Melting Point: 93-99° C • Storage: Store at 0-8°C This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

1-O-benzyl 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c22-18(27-16-10-8-15(9-11-16)21(24)25)17-7-4-12-20(17)19(23)26-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUFIJVKXYWCAO-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3304-59-4
Record name 2-(4-Nitrophenyl) 1-(phenylmethyl) (2S)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3304-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl 2-(4-nitrophenyl) (S)-pyrrolidine-1,2-dicarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Role of Z-Pro-ONp in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzyloxycarbonyl-L-proline p-nitrophenyl ester, commonly abbreviated as Z-Pro-ONp, represents a historically significant and functionally distinct reagent in the field of peptide chemistry. As an "active ester" of Z-protected proline, it provides a stable, crystalline, and moderately reactive intermediate for the formation of peptide bonds involving the unique secondary amino acid, proline. This guide delves into the core chemical principles of this compound, examining the synergistic roles of its constituent parts: the Z (benzyloxycarbonyl) N-terminal protecting group, the conformationally rigid proline residue, and the p-nitrophenyl (ONp) activating group. We will explore the mechanistic basis for its utility, focusing on the suppression of racemization and its strategic application in mitigating diketopiperazine (DKP) formation. This document provides field-proven experimental protocols for its synthesis and use in solution-phase coupling, contextualizes its advantages and limitations against modern coupling reagents, and offers a comprehensive framework for its effective application by researchers, chemists, and drug development professionals.

Chapter 1: The Principle of Active Esters in Peptide Synthesis

The formation of a peptide (amide) bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group. The "active ester" method, pioneered by Miklos Bodanszky, is a foundational strategy to achieve this transformation with control and precision.[1][2]

The core principle involves converting the carboxylic acid of an N-protected amino acid into an ester with an electron-withdrawing phenol, such as p-nitrophenol. This modification transforms the hydroxyl moiety of the carboxyl group into a good leaving group, thereby activating the acyl carbon for aminolysis.

1.1 The Role of the p-Nitrophenyl (ONp) Group

The p-nitrophenyl group is a quintessential activating group for several key reasons:

  • Electron-Withdrawing Nature : The nitro group (-NO₂) is strongly electron-withdrawing, which, through resonance and inductive effects, significantly increases the electrophilicity of the ester's carbonyl carbon.

  • Good Leaving Group : The p-nitrophenoxide anion is a relatively stable species and a weak base, making it an excellent leaving group during the nucleophilic acyl substitution reaction that forms the peptide bond.

  • Moderate Reactivity : While highly activated, ONp esters are generally less reactive than intermediates formed by potent, modern coupling reagents like HATU or HBTU. This moderate reactivity is a critical advantage, as it is often sufficient for efficient coupling while minimizing side reactions, most notably racemization.[3][4]

  • Physical Properties : N-protected amino acid ONp esters are often stable, crystalline solids. This allows them to be synthesized, purified, and stored, ensuring high purity of the starting material for the coupling reaction—a distinct advantage over the in situ activation required by many other reagents.[1]

Chapter 2: Deconstructing this compound: A Trifunctional Reagent

This compound is more than a simple active ester; it is a carefully designed molecule where each component serves a strategic purpose. Understanding these individual roles is key to appreciating its specific applications.

2.1 The Z (Benzyloxycarbonyl) Protecting Group

Introduced by Bergmann and Zervas in the 1930s, the benzyloxycarbonyl (Cbz or Z) group is one of the classical urethane-type Nα-protecting groups.[5] Its primary functions are:

  • Preventing Self-Coupling : It blocks the nucleophilicity of the proline's own amino group, preventing polymerization.

  • Suppressing Racemization : Urethane-based protecting groups like Z are exceptionally effective at preventing racemization of the activated amino acid. The mechanism of racemization for most amino acids proceeds through the formation of a planar, achiral oxazolone intermediate. The electronic structure of the urethane bond makes the formation of this intermediate energetically unfavorable, thus preserving the stereochemical integrity of the proline residue during activation and coupling.

2.2 The Proline Residue

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the nitrogen is part of a five-membered pyrrolidine ring. This structure imposes significant constraints and challenges:

  • Steric Hindrance : The cyclic structure can make coupling reactions sterically challenging.

  • Conformational Rigidity : Proline's structure restricts the φ (phi) backbone dihedral angle, profoundly influencing peptide secondary structure.

  • Diketopiperazine (DKP) Formation : A major side reaction in peptide synthesis is the intramolecular cyclization of a dipeptidyl-resin or ester to form a stable six-membered diketopiperazine, which results in the cleavage and termination of the growing peptide chain. This reaction is particularly rapid and problematic when proline is the second amino acid in the sequence (the C-terminal residue of the dipeptide), as its structure pre-organizes the peptide backbone for this intramolecular attack.

2.3 The Synergy in this compound

The combination of Z, Proline, and ONp creates a reagent with a specific strategic value. The stable, moderately reactive ONp ester of Z-proline is particularly useful in solution-phase synthesis to create Z-Pro-Xaa dipeptides. Because the Z-group is stable to the mild basic conditions often used in coupling and is typically removed later via catalytic hydrogenation, it effectively prevents the newly formed dipeptide from undergoing DKP formation, which would otherwise be a major risk upon deprotection of a more labile group like Fmoc or Boc.

Chapter 3: Methodologies and Experimental Protocols

As a senior scientist, the value of a reagent is defined by its practical and reproducible application in the laboratory. The following protocols are grounded in established chemical principles.

3.1 Synthesis of this compound

This protocol details the preparation of the active ester from commercially available Z-L-proline.

Reagent Role Typical Molar Equivalence
Z-L-ProlineStarting Material1.0 eq
p-NitrophenolActivating Group Source1.0 - 1.1 eq
Dicyclohexylcarbodiimide (DCC)Dehydrating/Coupling Agent1.1 eq
Ethyl Acetate (EtOAc)Solvent-

Step-by-Step Protocol:

  • Dissolution : Dissolve Z-L-proline (1.0 eq) and p-nitrophenol (1.05 eq) in a suitable solvent such as ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling : Cool the solution to 0 °C in an ice-water bath. This minimizes side reactions and potential racemization.

  • DCC Addition : In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of cold ethyl acetate. Add this solution dropwise to the stirring Z-proline solution over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction : Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours or overnight.

  • Work-up :

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrates and wash sequentially with 5% aqueous NaHCO₃ solution (to remove unreacted p-nitrophenol and Z-proline) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification : The resulting crude solid is typically recrystallized from a solvent system like ethanol-petroleum ether to yield pure, crystalline this compound.[6]

Diagram: Synthesis Workflow of this compound

cluster_reactants Reactants cluster_process Process Z_Pro Z-L-Proline Dissolve 1. Dissolve in EtOAc Z_Pro->Dissolve pNP p-Nitrophenol pNP->Dissolve DCC DCC Add_DCC 3. Add DCC solution DCC->Add_DCC Cool 2. Cool to 0°C Dissolve->Cool Cool->Add_DCC React 4. React 4-8h Add_DCC->React Workup 5. Filter DCU & Wash React->Workup Purify 6. Recrystallize Workup->Purify Product Pure this compound Purify->Product

A schematic workflow for the synthesis of this compound.

3.2 Solution-Phase Peptide Coupling using this compound

This protocol describes the coupling of this compound with a C-terminally protected amino acid ester (e.g., H-Gly-OMe·HCl).

Reagent Role Typical Molar Equivalence
This compoundActivated Amino Acid1.0 eq
H-Xaa-OR·HClAmine Component (Nucleophile)1.0 - 1.1 eq
Triethylamine (TEA) or DIPEABase (to neutralize salt)1.0 eq
DMF or Dichloromethane (DCM)Solvent-

Step-by-Step Protocol:

  • Prepare Amine Component : Dissolve the amino acid ester hydrochloride salt (1.0 eq) in anhydrous DMF or DCM. Cool to 0 °C and add the base (1.0 eq) dropwise to generate the free amine in situ. Stir for 15-20 minutes.

  • Coupling : Add solid this compound (1.0 eq) to the free amine solution. The reaction mixture will often develop a yellow color due to the release of the p-nitrophenolate anion.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the this compound starting material. The disappearance of the yellow color can also be an indicator of reaction completion, though this is less precise.

  • Work-up :

    • Dilute the reaction mixture with a larger volume of a solvent like ethyl acetate.

    • Wash the organic solution sequentially with 1 M HCl (to remove unreacted amine and base), saturated NaHCO₃ solution (to remove the p-nitrophenol byproduct), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification : The crude protected dipeptide can be purified by silica gel column chromatography or recrystallization to yield the pure product, Z-Pro-Xaa-OR.

Diagram: Peptide Coupling Mechanism

Z_Pro_ONp This compound (Electrophile) TS Tetrahedral Intermediate Z_Pro_ONp->TS Nucleophilic Attack Amino_Ester H₂N-R' (Nucleophile) Amino_Ester->TS Product Z-Pro-NH-R' (Dipeptide) TS->Product Collapse Byproduct p-Nitrophenol (Leaving Group) TS->Byproduct

Mechanism of peptide bond formation using this compound.

Chapter 4: Strategic Role and Field Insights

The decision to use a specific reagent is always a balance of reactivity, control, cost, and the specific synthetic challenge. While modern reagents offer speed, this compound offers strategic advantages in certain contexts.

4.1 Advantages of this compound

  • Racemization Suppression : As a urethane-protected, moderately active ester, this compound provides excellent suppression of racemization, which is paramount for producing enantiomerically pure peptides.

  • Control over DKP Formation : By using the robust Z-group, a dipeptide of the structure Z-Pro-Xaa can be synthesized and elongated further without the immediate risk of DKP formation that would occur upon deprotection of a more labile N-terminal group.

  • Stability and Purity : As a pre-formed, crystalline solid, this compound can be prepared in high purity. This removes the uncertainty of in situ activation, where side reactions can generate impurities that complicate the subsequent coupling and purification steps.

  • Simplicity : The coupling reaction does not require additional activating agents like HOBt, simplifying the reaction mixture and subsequent work-up.

4.2 Limitations and Modern Context

  • Reaction Speed : Couplings with ONp esters are significantly slower than those mediated by modern uronium/phosphonium reagents (e.g., HBTU, HATU, COMU) or carbodiimides with additives (DCC/Oxyma). This makes this compound generally unsuitable for automated solid-phase peptide synthesis (SPPS), where rapid, highly efficient cycles are required.[1]

  • Solution-Phase Focus : Its primary utility is in solution-phase synthesis, which is often more labor-intensive and less easily automated than SPPS.

  • Byproduct Removal : The p-nitrophenol byproduct must be thoroughly removed during work-up, as it can interfere with subsequent steps.

In the modern landscape, a chemist might choose this compound for a deliberate, controlled solution-phase fragment synthesis, especially when synthesizing a specific Pro-Xaa dipeptide that is known to be problematic for DKP formation and where the stability and purity of a pre-activated building block are desired.

Conclusion

This compound is a masterful example of rational chemical design in peptide synthesis. It elegantly combines a robust protecting group (Z), a challenging amino acid (Pro), and a mild activating group (ONp) to create a reagent that offers control and stereochemical fidelity. While largely superseded in high-throughput SPPS by faster reagents, its role in specialized solution-phase applications remains significant. For the discerning peptide chemist, understanding the causality behind its design—the stability of the Z-group to prevent DKP formation and the moderate reactivity of the ONp ester to suppress racemization—allows for its intelligent application to overcome specific synthetic hurdles. It serves as both a foundational tool for learning the principles of peptide chemistry and a valuable reagent for strategic, controlled synthesis.

References

  • PrepChem. Synthesis of N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. [Link]

  • Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(7), 1817-1846. [Link]

  • Royal Society of Chemistry. Active ester-based peptide bond formation and its application in peptide synthesis. [Link]

  • Bodanszky, M., & Bednarek, M. A. (1989). Active esters in solid-phase peptide synthesis. Journal of Protein Chemistry, 8(4), 461-469. [Link]

  • ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. [Link]

Sources

An In-Depth Technical Guide to Z-Pro-ONp: From Discovery to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise construction of peptide bonds is a cornerstone of innovation. The strategic use of protecting groups and activating agents is paramount to achieving high-yield, stereochemically pure peptides. Among the arsenal of reagents developed for this purpose, N-benzyloxycarbonyl-L-proline p-nitrophenyl ester (Z-Pro-ONp) holds a significant place in the history and practice of peptide synthesis. This guide provides an in-depth exploration of its discovery, a detailed, field-proven synthesis protocol, and a mechanistic understanding of its application, grounded in authoritative references.

The Genesis of an Activated Ester: Discovery and Background

The development of this compound is rooted in the foundational work on peptide synthesis from the mid-20th century. The pioneering research of Miklos Bodanszky in the 1950s established the use of p-nitrophenyl esters as "activated" carboxyl groups for the formation of amide bonds[1]. This method offered a significant advantage over previous techniques by providing stable, isolable intermediates that could react with amines under mild conditions, thereby minimizing the risk of racemization—a critical challenge in peptide chemistry[2].

The benzyloxycarbonyl (Z or Cbz) group, introduced earlier by Max Bergmann and Leonidas Zervas, had already become a well-established protecting group for the α-amino function of amino acids. Its stability under various conditions and its facile removal by catalytic hydrogenation made it an invaluable tool for controlled peptide chain elongation.

The convergence of these two powerful concepts—the Z-protecting group and the p-nitrophenyl ester activation—led to the synthesis of Z-protected amino acid p-nitrophenyl esters. The first documented synthesis of N-benzyloxycarbonyl-L-proline p-nitrophenyl ester (this compound) was reported by M. Goodman and K. C. Stueben in the Journal of the American Chemical Society in 1959. This seminal work provided the chemical community with a readily accessible and effective reagent for the incorporation of proline residues into peptide chains.

Core Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its successful synthesis and application.

PropertyValueSource
Molecular Formula C₁₉H₁₈N₂O₆PubChem CID 10133728
Molecular Weight 370.36 g/mol PubChem CID 10133728
CAS Number 3304-59-4PubChem CID 10133728
Appearance White to off-white crystalline powder
Melting Point 94-96 °CPrepChem
Spectroscopic Data (Predicted and Representative)

For a researcher to confirm the successful synthesis and purity of this compound, spectroscopic analysis is indispensable. Below are the expected spectral characteristics based on the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the proline ring, the benzyloxycarbonyl group, and the p-nitrophenyl group.

  • Proline Ring Protons (CH₂ and CH): A complex multiplet pattern between approximately 1.8 and 4.5 ppm.

  • Benzyloxycarbonyl Group (CH₂ and C₆H₅): A singlet for the benzylic protons (CH₂) around 5.1-5.2 ppm and a multiplet for the aromatic protons (C₆H₅) between 7.2 and 7.4 ppm.

  • p-Nitrophenyl Group (C₆H₄): Two distinct doublets in the downfield region, typically between 7.4 and 8.3 ppm, characteristic of a para-substituted aromatic ring with a strong electron-withdrawing group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the molecular structure.

  • Proline Ring Carbons: Signals for the aliphatic carbons of the proline ring are expected between approximately 24 and 60 ppm.

  • Carbonyl Carbons: Two distinct signals in the downfield region, one for the urethane carbonyl of the Z-group (~155 ppm) and one for the activated ester carbonyl (~170 ppm).

  • Aromatic Carbons: Signals for the aromatic carbons of the benzyl and p-nitrophenyl groups will appear between approximately 120 and 150 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups.

  • Carbonyl Stretching (C=O): A strong absorption band for the ester carbonyl is expected around 1760-1780 cm⁻¹. The urethane carbonyl of the Z-group will likely show a band around 1700-1720 cm⁻¹.

  • Nitro Group Stretching (NO₂): Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the nitro group are expected around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

  • Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹.

  • Aliphatic C-H Stretching: Bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 371.12.

Synthesis of this compound: A Detailed Protocol with Scientific Rationale

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, incorporating insights into the causality behind each experimental choice. This protocol is designed to be a self-validating system, with clear checkpoints for ensuring the desired outcome.

Materials and Reagents
  • N-benzyloxycarbonyl-L-proline (Z-Pro-OH)

  • p-Nitrophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (EtOAc), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Characterization A Dissolve Z-Pro-OH and p-Nitrophenol in EtOAc B Cool solution to 0 °C A->B C Add DCC solution in EtOAc dropwise B->C D Filter off DCU precipitate C->D E Wash filtrate with NaHCO₃ solution D->E F Wash with brine E->F G Dry with MgSO₄ F->G H Concentrate in vacuo G->H I Recrystallize from EtOAc/Hexanes H->I J Obtain white crystalline solid I->J K Determine melting point J->K L Acquire NMR, IR, and MS data K->L

Caption: Workflow for the synthesis and characterization of this compound.

Step-by-Step Methodology
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-benzyloxycarbonyl-L-proline (1.0 eq) and p-nitrophenol (1.05 eq) in anhydrous ethyl acetate.

      • Rationale: Ethyl acetate is a suitable solvent as it dissolves the reactants and is relatively non-polar, which facilitates the subsequent workup. A slight excess of p-nitrophenol ensures complete consumption of the more valuable Z-Pro-OH.

    • Cool the flask in an ice bath to 0 °C.

      • Rationale: The reaction is exothermic, and cooling is crucial to minimize side reactions, such as the formation of N-acylurea from the rearrangement of the O-acylisourea intermediate, and to suppress potential racemization.

    • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous ethyl acetate.

    • Add the DCC solution dropwise to the stirred solution of Z-Pro-OH and p-nitrophenol over 15-20 minutes, ensuring the temperature remains at 0 °C.

      • Rationale: DCC is the coupling reagent that activates the carboxylic acid of Z-Pro-OH. Dropwise addition is critical to control the reaction rate and temperature. A slight excess of DCC ensures the complete activation of the carboxylic acid.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the complete consumption of Z-Pro-OH.

  • Workup and Purification:

    • A white precipitate of N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling, will form. Filter the reaction mixture through a sintered glass funnel or a Büchner funnel to remove the DCU.

      • Rationale: DCU is insoluble in ethyl acetate and can be easily removed by filtration. A thorough removal of DCU is important for the purity of the final product.

    • Transfer the filtrate to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

      • Rationale: The sodium bicarbonate wash removes any unreacted p-nitrophenol and any remaining acidic impurities. The brine wash removes residual water and salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

      • Rationale: Removal of all water is essential before the final crystallization step.

    • The resulting crude product, often a pale yellow oil or solid, is then purified by recrystallization from a mixture of ethyl acetate and hexanes.

      • Rationale: Recrystallization is an effective method for purifying the solid product, yielding well-defined crystals and removing any remaining soluble impurities.

  • Characterization:

    • The purified this compound should be a white to pale yellow crystalline solid.

    • Determine the melting point and compare it to the literature value (94-96 °C). A sharp melting point is indicative of high purity.

    • Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the synthesized compound.

Mechanism of Action in Peptide Synthesis

The utility of this compound in peptide synthesis lies in the electronic properties of the p-nitrophenyl group. The strong electron-withdrawing nature of the nitro group makes the p-nitrophenoxide a good leaving group. This facilitates the nucleophilic attack by the amino group of the incoming amino acid on the activated ester carbonyl carbon.

Signaling Pathway Diagram (Reaction Mechanism)

Peptide_Bond_Formation cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Z_Pro_ONp This compound Nucleophilic_Attack Nucleophilic attack by the amino group on the activated carbonyl carbon Z_Pro_ONp->Nucleophilic_Attack Amino_Acid Amino Acid (H₂N-CHR-COOR') Amino_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Formation of a tetrahedral intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Leaving_Group_Departure Departure of the p-nitrophenoxide leaving group Tetrahedral_Intermediate->Leaving_Group_Departure Dipeptide Z-Pro-AA-COOR' Leaving_Group_Departure->Dipeptide p_Nitrophenol p-Nitrophenol Leaving_Group_Departure->p_Nitrophenol

Caption: Mechanism of peptide bond formation using this compound.

The reaction proceeds via a two-step addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the incoming amino acid attacks the electrophilic carbonyl carbon of the p-nitrophenyl ester. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, with the expulsion of the stable p-nitrophenoxide anion, to form the new peptide bond. The p-nitrophenoxide is then protonated by a suitable proton source in the reaction mixture to yield p-nitrophenol.

Applications in Drug Discovery and Development

This compound and other activated esters of proline are valuable tools in the synthesis of peptides and peptidomimetics with therapeutic potential. Proline's unique cyclic structure imparts conformational rigidity to peptide backbones, which can be crucial for biological activity and stability. The ability to efficiently incorporate proline residues is therefore of significant interest in drug design.

While solution-phase synthesis using reagents like this compound has been largely superseded by solid-phase peptide synthesis (SPPS) for the preparation of long peptides, it remains a relevant and cost-effective method for the synthesis of dipeptides, tripeptides, and other small peptide fragments that can serve as building blocks for more complex molecules. Furthermore, understanding the principles of solution-phase chemistry and the reactivity of reagents like this compound provides a strong foundation for troubleshooting and optimizing more advanced synthetic methodologies.

Conclusion

This compound represents a classic and effective reagent that embodies key principles of peptide synthesis: the use of a stable N-terminal protecting group and the activation of the C-terminal carboxyl group to facilitate amide bond formation. A thorough understanding of its historical discovery, a well-reasoned synthesis protocol, and a clear grasp of its reaction mechanism are essential for any researcher or professional engaged in the art and science of peptide chemistry. This guide provides the necessary in-depth technical information to empower scientists to confidently synthesize and utilize this valuable chemical tool in their pursuit of novel therapeutic agents and a deeper understanding of biological processes.

References

  • Goodman, M., & Stueben, K. C. (1959). Peptide Bond Synthesis. III. A New Class of Active Esters. Journal of the American Chemical Society, 81(15), 3980–3983. [Link]

  • Bodanszky, M. (1955). Synthesis of Peptides by Aminolysis of Nitrophenyl Esters. Nature, 175(4459), 685–685. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Bodanszky, M., & du Vigneaud, V. (1959). A Method of Synthesis of Peptides Using p-Nitrophenyl Esters. Journal of the American Chemical Society, 81(21), 5688–5691. [Link]

  • PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Z-Pro-ONp: A Comprehensive Technical Guide for a Chromogenic Prolyl Endopeptidase Substrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of N-benzyloxycarbonyl-L-proline 4-nitrophenyl ester (Z-Pro-ONp), a valuable chromogenic substrate for the kinetic analysis of prolyl endopeptidases (PEPs) and other proline-specific proteases. We will delve into the core biochemical features of this compound, its mechanism of action in enzymatic assays, a detailed, field-proven protocol for its application, and a discussion of its substrate specificity. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their biochemical research and drug discovery endeavors.

Introduction to this compound: A Tool for Probing Proline-Specific Proteolysis

N-benzyloxycarbonyl-L-proline 4-nitrophenyl ester, commonly abbreviated as this compound, is a synthetic peptide substrate designed for the sensitive and continuous monitoring of prolyl endopeptidase (PEP, EC 3.4.21.26) activity.[1] PEPs are a unique class of serine proteases that cleave peptide bonds on the carboxyl side of proline residues within a polypeptide chain.[1] These enzymes are implicated in a variety of physiological processes, including the metabolism of neuropeptides and peptide hormones, making them attractive targets for drug development in neurology and other therapeutic areas.[2]

The utility of this compound in biochemical research stems from its clever chemical design. The N-terminus of the proline residue is protected by a benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis. The carboxyl group of proline is esterified with 4-nitrophenol (p-nitrophenol, ONp). This p-nitrophenyl ester linkage is the key to its function as a chromogenic substrate.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-O-benzyl 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate
Molecular Formula C₁₉H₁₈N₂O₆
Molecular Weight 370.36 g/mol
CAS Number 3304-59-4

The Chromogenic Principle: Visualizing Enzymatic Activity

The core utility of this compound lies in its ability to produce a quantifiable color change upon enzymatic hydrolysis. The ester bond linking the proline residue to the p-nitrophenyl group is the target for prolyl endopeptidases. When a PEP cleaves this bond, it releases p-nitrophenol. In its protonated form at neutral or acidic pH, p-nitrophenol is colorless. However, under alkaline conditions (typically pH > 7), it deprotonates to form the p-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance around 405-410 nm.[3][4]

The intensity of the yellow color is directly proportional to the amount of p-nitrophenol released, which in turn is a direct measure of the enzymatic activity. This allows for a continuous and straightforward spectrophotometric assay to determine the kinetics of the enzyme.

G cluster_reaction This compound Hydrolysis This compound This compound (Colorless Substrate) Prolyl_Endopeptidase Prolyl Endopeptidase (Enzyme) This compound->Prolyl_Endopeptidase Binding Z-Proline Z-Proline Prolyl_Endopeptidase->Z-Proline Cleavage p-Nitrophenol p-Nitrophenol (Colorless) Prolyl_Endopeptidase->p-Nitrophenol Release p-Nitrophenolate p-Nitrophenolate (Yellow Product, λmax ~410 nm) p-Nitrophenol->p-Nitrophenolate Deprotonation OH- OH- (Alkaline pH)

Caption: Enzymatic cleavage of this compound by prolyl endopeptidase.

In-Depth Experimental Protocol: Measuring Prolyl Endopeptidase Activity

The following protocol is a robust method for determining prolyl endopeptidase activity using this compound. It is adapted from established protocols for the closely related and commonly used substrate, Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA), due to the scarcity of detailed, published protocols specifically for this compound.[3][5] The underlying principles of substrate solubility and the detection of the p-nitrophenyl/p-nitroanilide leaving group are highly conserved between these two substrates.

Necessary Reagents and Equipment
  • This compound Substrate: High purity grade.

  • Prolyl Endopeptidase: Purified enzyme or cell lysate containing the enzyme.

  • Assay Buffer: 0.1 M Tris-HCl or Potassium Phosphate buffer, pH 7.0-8.0. A common pH optimum for many prolyl endopeptidases is around 7.8.[6]

  • Co-solvent: 1,4-Dioxane or Dimethyl Sulfoxide (DMSO) for dissolving the substrate.[5][7]

  • Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃) or another suitable alkaline solution to halt the reaction and ensure full color development of the p-nitrophenolate ion.

  • Spectrophotometer: Capable of measuring absorbance at 405-410 nm.

  • Microplate reader or Cuvettes.

  • Incubator or water bath set to the optimal temperature for the enzyme (typically 30-37°C). [8]

Preparation of Solutions
  • Substrate Stock Solution (e.g., 5 mM): Due to the low aqueous solubility of this compound, a co-solvent is necessary.[5] Dissolve the appropriate amount of this compound in 1,4-dioxane or DMSO to make a concentrated stock solution. For example, to make a 5 mM stock solution, dissolve 1.85 mg of this compound (MW = 370.36 g/mol ) in 1 mL of 1,4-dioxane. Store this stock solution at -20°C, protected from light.

  • Working Substrate Solution: On the day of the assay, dilute the stock solution in the assay buffer to the desired final concentration. It is crucial to ensure that the final concentration of the co-solvent in the reaction mixture is low enough (typically <5%) to not inhibit the enzyme activity. For example, to prepare a 200 µM working substrate solution, you would dilute the 5 mM stock solution 25-fold in the assay buffer.

  • Enzyme Solution: Prepare a dilution of your enzyme in the assay buffer. The optimal concentration will depend on the specific activity of your enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure
  • Reaction Setup: In a microplate well or a cuvette, add the assay buffer and the enzyme solution.

  • Pre-incubation: Pre-incubate the enzyme and buffer mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Start the enzymatic reaction by adding the working substrate solution to the enzyme/buffer mixture. The final volume of the reaction will depend on your experimental setup (e.g., 200 µL for a 96-well plate).

  • Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 410 nm over time using a spectrophotometer. For kinetic studies, continuous monitoring is preferred. For endpoint assays, allow the reaction to proceed for a fixed amount of time (e.g., 10-30 minutes), ensuring the reaction is still in the linear range.

  • Stop the Reaction (for endpoint assays): Add the stop solution (e.g., an equal volume of 0.2 M Na₂CO₃) to terminate the reaction.

  • Measure Absorbance: Read the final absorbance at 410 nm.

  • Blank Control: Prepare a blank reaction containing all components except the enzyme. This will account for any non-enzymatic hydrolysis of the substrate.

G cluster_workflow This compound Assay Workflow Prepare_Reagents 1. Prepare Reagents (Substrate, Buffer, Enzyme) Reaction_Setup 2. Set up Reaction (Buffer + Enzyme) Prepare_Reagents->Reaction_Setup Pre-incubation 3. Pre-incubate at Optimal Temperature Reaction_Setup->Pre-incubation Initiate_Reaction 4. Add Substrate to Start Reaction Pre-incubation->Initiate_Reaction Monitor_Absorbance 5. Monitor Absorbance at 410 nm Initiate_Reaction->Monitor_Absorbance Data_Analysis 6. Calculate Enzyme Activity Monitor_Absorbance->Data_Analysis

Caption: A streamlined workflow for the this compound enzymatic assay.

Data Analysis

The rate of the reaction can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₄₁₀ / min) * V_total / (ε * l * V_enzyme)

Where:

  • ΔA₄₁₀ / min: The change in absorbance at 410 nm per minute.

  • V_total: The total volume of the assay.

  • ε: The molar extinction coefficient of p-nitrophenolate at 410 nm (approximately 18,000 M⁻¹cm⁻¹ at pH > 8, but should be determined empirically under your specific assay conditions).

  • l: The path length of the cuvette or microplate well in cm.

  • V_enzyme: The volume of the enzyme solution used in the assay.

Substrate Specificity and Kinetic Considerations

This compound is designed to be a substrate for prolyl endopeptidases.[6] However, like many synthetic substrates, it may also be cleaved by other proteases, particularly other serine proteases. Therefore, it is crucial to characterize the specificity of the enzyme under investigation.

The kinetic parameters, Michaelis constant (K_m) and the catalytic rate constant (k_cat), provide quantitative measures of an enzyme's affinity for a substrate and its catalytic efficiency. While specific kinetic data for this compound is not extensively reported, studies on the similar substrate Z-Gly-Pro-pNA with prolyl endopeptidases show K_m values in the micromolar to millimolar range, indicating a moderate to high affinity.[8]

Table 2: Factors Influencing this compound Assay Performance

FactorInfluence and Optimization Considerations
pH The optimal pH for most prolyl endopeptidases is between 6.5 and 8.0.[8] The pH will also affect the ionization state of p-nitrophenol, with alkaline conditions favoring the colored phenolate form.
Temperature The optimal temperature for enzymatic activity is typically between 30°C and 40°C for mammalian enzymes.[9]
Ionic Strength Prolyl oligopeptidase activity can be sensitive to ionic strength, with higher salt concentrations sometimes enhancing activity.[10]
Co-solvent Concentration High concentrations of organic solvents like dioxane or DMSO can inhibit enzyme activity. It is essential to keep the final co-solvent concentration as low as possible.[5]

Troubleshooting and Best Practices

  • High Background Absorbance: This may be due to non-enzymatic hydrolysis of this compound. Ensure the substrate solution is freshly prepared and protected from light. Running a no-enzyme control is essential.

  • Non-linear Reaction Rate: This could be due to substrate depletion, enzyme instability, or product inhibition. It is important to perform initial rate kinetics where less than 10% of the substrate is consumed.

  • Low Signal: The enzyme concentration may be too low, or the assay conditions (pH, temperature) may be suboptimal. Consider optimizing these parameters.

  • Substrate Precipitation: this compound has limited aqueous solubility. If precipitation is observed, increase the co-solvent concentration slightly, ensuring it does not inhibit the enzyme, or use a lower substrate concentration.

Conclusion

This compound is a powerful and convenient tool for the continuous monitoring of prolyl endopeptidase activity. Its chromogenic nature allows for a straightforward spectrophotometric assay that is amenable to high-throughput screening. By understanding the principles of the assay, carefully optimizing reaction conditions, and being mindful of potential limitations, researchers can effectively employ this compound to advance their studies on proline-specific proteases and their roles in health and disease.

References

  • Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue. (n.d.). National Institutes of Health. Retrieved from [Link]

  • High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing. (2023). National Institutes of Health. Retrieved from [Link]

  • Post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase. Comparison of two peptidases with high specificity for proline residues. (n.d.). ResearchGate. Retrieved from [Link]

  • Prolyl endopeptidase inhibition assay. Samples, inhibitors and control... (n.d.). ResearchGate. Retrieved from [Link]

  • Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Prolyl endopeptidase enzyme activity. (2019). ResearchGate. Retrieved from [Link]

  • Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. (n.d.). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies on prolyl endopeptidase from shakashimeji (Lyophyllum cinerascens): purification and enzymatic properties. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples. (2023). MDPI. Retrieved from [Link]

  • Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Kinetic and mechanistic studies of prolyl oligopeptidase from the hyperthermophile Pyrococcus furiosus. (2001). National Institutes of Health. Retrieved from [Link]

  • A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ligand-induced conformational changes in prolyl oligopeptidase: a kinetic approach. (2017). National Institutes of Health. Retrieved from [Link]

  • Effects of ionic strength on the catalysis and stability of prolyl oligopeptidase. (n.d.). Sci-Hub. Retrieved from [Link]

  • Specificity of prolyl endopeptidase. (1986). National Institutes of Health. Retrieved from [Link]

  • Purification and characterization of prolyl endopeptidase from rat skin. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

An In-depth Technical Guide to Z-Pro-ONp: A Strategic Tool in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Z-Pro-ONp in Peptide Chemistry

In the intricate field of peptide synthesis, the strategic selection of protecting groups and coupling strategies is paramount to achieving high-purity, and high-yield target peptides. Among the arsenal of protected amino acids, N-α-Benzyloxycarbonyl-L-proline p-nitrophenyl ester (this compound) emerges as a specialized yet crucial reagent. This guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its strategic application in preventing a common and troublesome side reaction in solid-phase peptide synthesis (SPPS). As a proline derivative, this compound offers a unique solution to challenges posed by the conformational rigidity of proline residues, making it an invaluable tool for researchers and drug development professionals.

Core Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and storage.

PropertyValueSource
Molecular Formula C₁₉H₁₈N₂O₆[1]
Molecular Weight 370.36 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 94-96 °C[3]
CAS Number 3304-59-4[4]
Synonyms N-Cbz-L-Proline p-nitrophenyl ester, Z-L-Pro-ONp[5]

The Synthesis and Purification of this compound: A Detailed Protocol

The synthesis of this compound involves the esterification of N-benzyloxycarbonyl-L-proline (Z-Pro-OH) with p-nitrophenol. This process activates the carboxyl group of proline, facilitating subsequent peptide bond formation.

Experimental Protocol: Synthesis of this compound

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

  • N-benzyloxycarbonyl-L-proline (Z-Pro-OH)

  • p-Nitrophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Ethanol

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-benzyloxycarbonyl-L-proline (1 equivalent) and p-nitrophenol (1 equivalent) in ethyl acetate.

  • Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dichloromethane dropwise with stirring.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Wash the filtrate with 1 M sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add petroleum ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Isolation: Collect the crystalline this compound by filtration, wash with cold petroleum ether, and dry under vacuum.[3]

The Critical Application of this compound in Peptide Synthesis

The primary and most critical application of this compound in modern peptide synthesis is the prevention of diketopiperazine (DKP) formation during the synthesis of peptides containing proline at the C-terminal of a dipeptide sequence.[6]

The Challenge of Diketopiperazine (DKP) Formation

DKP formation is a significant side reaction in SPPS that leads to the cleavage of the dipeptide from the resin and termination of the peptide chain. This intramolecular cyclization is particularly facile when proline is the second amino acid to be coupled to the resin-bound amino acid. The unique cyclic structure of proline favors the cis-amide bond conformation, which brings the N-terminal amine in close proximity to the ester linkage to the resin, promoting nucleophilic attack and subsequent cleavage.

DKP_Formation Resin Resin-Linker-AA1 Coupling Coupling Resin->Coupling Fmoc_AA2 Fmoc-Proline Fmoc_AA2->Coupling Dipeptide_Resin Resin-Linker-AA1-Pro-Fmoc Coupling->Dipeptide_Resin Deprotection Fmoc Deprotection (Piperidine) Dipeptide_Resin->Deprotection Free_Amine Resin-Linker-AA1-Pro-NH2 Deprotection->Free_Amine DKP_Formation Intramolecular Cyclization Free_Amine->DKP_Formation DKP Diketopiperazine (Cleaved) DKP_Formation->DKP Chain_Termination Chain Termination DKP_Formation->Chain_Termination

Caption: Workflow illustrating the pathway to diketopiperazine (DKP) formation.

The this compound Solution: A Strategic Insertion

By employing this compound for the coupling of the second amino acid (proline), the N-terminus remains protected by the benzyloxycarbonyl (Z) group. The Z-group is stable to the basic conditions used for Fmoc deprotection, thus preventing the premature exposure of the N-terminal amine and subsequent intramolecular cyclization.

Experimental Workflow: Utilizing this compound in SPPS

This protocol outlines the strategic incorporation of this compound into a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Appropriate coupling reagents for subsequent amino acids (e.g., HBTU, HATU)

  • Palladium on carbon (Pd/C) (10%)

  • Hydrogen gas (H₂)

Procedure:

  • Resin Preparation: Swell the Fmoc-amino acid-loaded resin in DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the first amino acid. Wash the resin thoroughly with DMF.

  • This compound Coupling:

    • Dissolve this compound (2-3 equivalents relative to resin loading) in DMF.

    • Add the this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 4-12 hours at room temperature. The p-nitrophenyl ester is a moderately active ester, so a longer coupling time compared to more reactive coupling agents is often required.

    • Monitor the reaction for the disappearance of free amines using a qualitative test such as the Kaiser test or chloranil test. A negative result indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and the p-nitrophenol byproduct.

  • Peptide Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids. The Z-group on the proline residue is stable to the piperidine treatment used for Fmoc removal.

  • Z-Group Deprotection (Hydrogenolysis):

    • After completion of the peptide sequence assembly, wash the peptide-resin with DCM and then with a suitable solvent for hydrogenolysis (e.g., DMF or a mixture of DMF/DCM/Methanol).

    • Suspend the peptide-resin in the solvent and add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., with a balloon).

    • Stir the suspension vigorously for 2-24 hours at room temperature. Safety Note: Hydrogen gas is highly flammable and should be handled in a well-ventilated fume hood away from any ignition sources.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the resin thoroughly with DMF and DCM.

  • Final Cleavage: The peptide with a free N-terminal amine on the proline residue is now ready for final cleavage from the resin.

Z_Pro_ONp_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Z-Group Removal Resin Fmoc-AA1-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Free_Amine1 H2N-AA1-Resin Deprotection1->Free_Amine1 Coupling_ZProONp Couple this compound Free_Amine1->Coupling_ZProONp Z_Dipeptide_Resin Z-Pro-AA1-Resin Coupling_ZProONp->Z_Dipeptide_Resin Chain_Elongation Continue Fmoc-SPPS Cycles (Coupling & Deprotection) Z_Dipeptide_Resin->Chain_Elongation Z_Peptide_Resin Z-Pro-(AA)n-AA1-Resin Chain_Elongation->Z_Peptide_Resin Hydrogenolysis Hydrogenolysis (H2, Pd/C) Z_Peptide_Resin->Hydrogenolysis Free_N_Terminus H2N-Pro-(AA)n-AA1-Resin Hydrogenolysis->Free_N_Terminus Cleavage Final Cleavage from Resin Free_N_Terminus->Cleavage Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Caption: Strategic workflow for the incorporation of this compound in SPPS.

The Underlying Mechanism: p-Nitrophenyl Ester Activation

The effectiveness of this compound as a coupling reagent stems from the activation of the carboxyl group as a p-nitrophenyl ester. The electron-withdrawing nitro group on the phenyl ring makes the p-nitrophenoxide a good leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amino group of the incoming amino acid. This "active ester" method, pioneered by Bodanszky, provides a balance of reactivity and stability, minimizing the risk of racemization.[7]

pNPE_Mechanism Z_Pro_ONp This compound Tetrahedral_Intermediate Tetrahedral Intermediate Z_Pro_ONp->Tetrahedral_Intermediate Nucleophilic Attack Amino_Acid H2N-R' Amino_Acid->Tetrahedral_Intermediate Peptide_Bond Z-Pro-NH-R' Tetrahedral_Intermediate->Peptide_Bond Collapse of Intermediate pNP_Leaving_Group p-Nitrophenoxide Tetrahedral_Intermediate->pNP_Leaving_Group

Caption: Mechanism of peptide bond formation using a p-nitrophenyl ester.

Conclusion: A Valuable Asset in the Peptide Chemist's Toolbox

This compound stands as a testament to the importance of strategic protecting group and activation methodologies in modern peptide synthesis. While not a universally applied reagent, its specific utility in overcoming the challenge of diketopiperazine formation makes it an indispensable tool for sequences containing proline in the second position from the C-terminus. For researchers and drug development professionals, a comprehensive understanding of the synthesis, properties, and application of this compound can significantly enhance the success rate of complex peptide syntheses, ultimately contributing to the advancement of peptide-based therapeutics and research.

References

  • PrepChem. Synthesis of N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. Available from: [Link]

  • PubChem. Benzyloxycarbonyl-L-proline. Available from: [Link]

  • Molbase. N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • The Chemistry of Z-Pro-Pro-OH: Synthesis and Specifications Explained. (2026-01-07). Available from: [Link]

  • Cheméo. Chemical Properties of (Z)-1-Phenylpropene (CAS 766-90-5). Available from: [Link]

  • Bodanszky, M. Synthesis of peptides by aminolysis of nitrophenyl esters. Nature175 , 685 (1955). Available from: [Link]

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Z-Pro-ONp molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Benzyloxycarbonyl-L-proline p-nitrophenyl ester (Z-Pro-ONp): Properties, Synthesis, and Application in Peptide Chemistry

Abstract

N-Benzyloxycarbonyl-L-proline p-nitrophenyl ester, commonly abbreviated as this compound, is a specialized amino acid derivative pivotal to the field of peptide synthesis. This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, the chemical principles behind its dual functionality, and its strategic applications. As a bifunctional reagent, it incorporates a stable N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal p-nitrophenyl (ONp) ester activating group. This unique architecture makes it an invaluable tool for researchers and drug development professionals, particularly for its efficacy in mitigating problematic side reactions such as diketopiperazine formation during solid-phase peptide synthesis (SPPS). This document elucidates its synthesis, provides detailed experimental protocols for its use, and contextualizes its role within modern peptide chemistry.

Core Molecular Profile of this compound

This compound is a well-defined, crystalline compound that serves as a ready-to-use building block for peptide synthesis. Its identity and physicochemical properties are summarized below.

Identifiers and Formula
PropertyValueSource
Chemical Name 1-O-benzyl 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate[1]
Common Synonyms This compound, N-Cbz-L-Proline p-nitrophenyl ester, Z-L-Pro-ONp[1][2]
CAS Number 3304-59-4[1][2][3][4]
Molecular Formula C₁₉H₁₈N₂O₆[1][2][3][4]
Molecular Weight 370.36 g/mol [2][4]
Canonical SMILES C1CC(=O)OC3=CC=C(C=C3)[O-][1]
Physicochemical Properties
PropertyValueSource
Melting Point 94 - 96 °C[5]
Appearance White to off-white solid[6]
Topological Polar Surface Area 98.98 Ų[2]
XLogP3 3.5[1]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 6[2]
Rotatable Bonds 5[2]
Storage Store at room temperature, protected from moisture.[2][6]

The Chemistry of a Dual-Function Reagent

The utility of this compound in peptide synthesis stems from the specific roles of its two key functional moieties: the N-terminal protecting group and the C-terminal activating group.

The N-Terminal Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group was the first reversible Nα-protecting group developed for peptide synthesis, a landmark discovery by Bergmann and Zervas.[7] Its function is to temporarily block the reactivity of the proline's amine terminus, preventing self-polymerization and other unwanted reactions during the coupling of the carboxyl terminus.

  • Expertise & Experience: The Z-group exhibits remarkable stability across a wide range of reaction conditions. It is resistant to the basic conditions used for Fmoc-group removal and the moderate acidic conditions used for Boc-group removal. This stability makes it a cornerstone of "orthogonal" protection strategies, where different protecting groups can be removed selectively without affecting others in the molecule. The Z-group is typically removed under harsh conditions, most commonly via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) or with strong acids like HBr in acetic acid.[8]

The C-Terminal p-Nitrophenyl (ONp) Activating Group

The p-nitrophenyl ester is a classic "active ester" used to facilitate peptide bond formation.[9] The electron-withdrawing nitro group makes the p-nitrophenoxide a good leaving group, thus rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the incoming amino acid.

  • Trustworthiness: The use of an active ester like ONp is a self-validating system for clean bond formation. Unlike carbodiimide-based activation which can have multiple side reactions, the ONp ester reacts cleanly and predictably with the N-terminal amine of the growing peptide chain. This method is known to proceed with minimal racemization, preserving the stereochemical integrity of the proline residue.[9] While modern SPPS often employs more rapid coupling agents, ONp esters remain highly reliable, especially in solution-phase synthesis, as they are stable, crystalline compounds that can be easily purified.[9]

G cluster_Z N-Terminal Protection cluster_Core Core Amino Acid cluster_ONp C-Terminal Activation Z_Group Benzyloxycarbonyl (Z) Group - Blocks amine reactivity - Orthogonal to Fmoc/Boc - Removed by Hydrogenolysis Proline L-Proline Backbone Z_Group->Proline Protects ONp_Group p-Nitrophenyl (ONp) Ester - Activates carboxyl group - Good leaving group - Minimizes racemization Proline->ONp_Group Activated by

Caption: Functional components of the this compound molecule.

Strategic Application in Peptide Synthesis

The primary and most critical application of this compound is in the prevention of a common and sequence-terminating side reaction during the synthesis of peptides containing proline.

Mitigation of Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is an intramolecular side reaction that leads to the cleavage of a dipeptide from the solid-phase resin, terminating chain elongation.[8] This reaction is particularly prevalent when proline is the second amino acid to be coupled in an SPPS sequence (i.e., H-Pro-Xaa-Resin). The unique cis-amide bond preference of proline facilitates the intramolecular nucleophilic attack of its own N-terminal amine on the ester linkage to the resin, forming a stable six-membered DKP ring.[8]

  • Expertise & Experience: By introducing the second residue as this compound instead of the standard Fmoc-Pro-OH, the N-terminal amine remains protected by the stable Z-group. This completely prevents the intramolecular cyclization, as there is no free amine to initiate the attack. The peptide chain can then be elongated further. The Z-group is removed at a later, more strategic stage or during the final cleavage from the resin, depending on the overall synthetic scheme.[8]

G cluster_standard Standard Fmoc-SPPS Workflow (High DKP Risk) cluster_z_pro Strategic this compound Workflow (DKP Prevention) A1 H-Xaa-Resin A2 Couple Fmoc-Pro-OH A1->A2 A3 Fmoc-Pro-Xaa-Resin A2->A3 A4 Deprotect (Piperidine) A3->A4 A5 H-Pro-Xaa-Resin (Free N-Terminus) A4->A5 A6 Diketopiperazine (DKP) Formation (Chain Termination) A5->A6 B1 H-Xaa-Resin B2 Couple This compound B1->B2 B3 Z-Pro-Xaa-Resin (Protected N-Terminus) B2->B3 B4 Couple Next Fmoc-AA-OH B3->B4 B5 Fmoc-AA-Pro-Xaa-Resin (Successful Elongation) B4->B5

Caption: Workflow comparing DKP risk in standard vs. This compound SPPS.

Experimental Methodologies

The following protocols are grounded in established chemical principles and provide a framework for the synthesis and application of this compound.

Protocol: Synthesis of this compound

This solution-phase protocol describes the synthesis of this compound from its precursor, N-benzyloxycarbonyl-L-proline (Z-Pro-OH).[5]

Materials:

  • N-benzyloxycarbonyl-L-proline (Z-Pro-OH)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Ethyl 2-p-nitrophenyloxycarbonyloxyimino-2-cyanoacetate (or similar activating agent for p-nitrophenol)

  • Ethanol

  • Petroleum ether

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve N-benzyloxycarbonyl-L-proline (1.0 eq) and triethylamine (1.0 eq) in ethyl acetate.

  • Activation: While stirring at room temperature, add the activating agent (e.g., ethyl 2-p-nitrophenyloxycarbonyloxyimino-2-cyanoacetate, 1.0 eq) in powdered form to the solution.

  • Reaction: Continue stirring the resulting mixture for approximately 4 hours at room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and perform an extraction with ethyl acetate. Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the resulting residue from an ethanol-petroleum ether mixture to yield pure N-benzyloxycarbonyl-L-proline p-nitrophenyl ester.[5]

  • Causality & Insights: Triethylamine acts as a base to deprotonate the carboxylic acid of Z-Pro-OH, forming a carboxylate salt that is more reactive towards the activating agent. The extraction and washing steps are crucial for removing unreacted starting materials and water-soluble byproducts, ensuring a high-purity final product upon recrystallization.

Protocol: Incorporating this compound into SPPS

This protocol details the manual coupling of this compound to a deprotected amino acid-resin (H-Xaa-Resin) to prevent DKP formation.[8]

Materials:

  • Peptide-resin with a free N-terminal amine (H-Xaa-Resin)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the H-Xaa-Resin in DMF for 20-30 minutes in a reaction vessel. Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual impurities.

  • Coupling Solution: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) in DMF.

  • Coupling Reaction: Add the this compound solution to the washed resin. Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation. The reaction can be monitored for completion using a Kaiser test (which should remain negative/yellow, indicating the absence of free primary amines).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and the p-nitrophenol byproduct.

  • Chain Elongation: The resulting Z-Pro-Xaa-Resin is now ready for the next cycle of standard Fmoc-SPPS, starting with the coupling of the third amino acid.

  • Trustworthiness: The use of a pre-activated ester like this compound simplifies the coupling step, as no in-situ activation reagents (e.g., HBTU, DIC) are needed. This reduces the risk of side reactions associated with those reagents. The extended coupling time ensures the reaction goes to completion, which is critical for overall peptide purity.

Protocol: Deprotection of the Z-Group (Catalytic Hydrogenolysis)

This protocol is for the removal of the Z-group from the peptide-resin after chain elongation is complete.[8][9]

Materials:

  • Z-protected peptide-resin

  • Palladium on carbon (Pd/C, 10%)

  • Reaction solvent (e.g., DMF, or a mixture of DMF/DCM/MeOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Resin Preparation: Wash the completed peptide-resin with DCM (3 x 1 min) and then with the chosen reaction solvent.

  • Hydrogenolysis: Suspend the peptide-resin in the reaction solvent. Carefully add the Pd/C catalyst (typically 10-20% by weight of the peptide-resin).

  • Reaction Setup: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.

  • Reaction: Stir the suspension under a positive pressure of H₂ for 2-16 hours at room temperature.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the resin thoroughly with the reaction solvent to recover all the deprotected peptide-resin.

  • Expertise & Experience: This method is highly effective but incompatible with peptides containing sulfur (Met, Cys) or certain aromatic residues (Trp), which can poison the palladium catalyst. The choice of solvent is critical to ensure good resin swelling and substrate accessibility.

Conclusion

This compound is more than a simple protected amino acid; it is a strategic tool for overcoming a significant hurdle in peptide synthesis. Its dual-functionality—stable N-terminal protection and clean C-terminal activation—provides researchers with a reliable method to incorporate proline residues while preventing the formation of truncating diketopiperazines. By understanding the chemical principles behind its design and applying the robust protocols detailed herein, scientists and drug developers can significantly improve the yield and purity of complex proline-containing peptides, advancing research in biochemistry, pharmacology, and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10133728, this compound. Available at: [Link]

  • BuyersGuideChem (2024). N-alpha-Benzyloxycarbonyl-Gly p-nitrophenyl ester, CAS 1738-86-9. Available at: [Link]

  • Aapptec Peptides (2024). Z-Pro-OH, CAS 1148-11-4. Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101987, Benzyloxycarbonyl-L-proline. Available at: [Link]

  • PrepChem (2024). Synthesis of N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. Available at: [Link]

  • Synergetica (2026). The Chemistry of Z-Pro-Pro-OH: Synthesis and Specifications Explained. Available at: [Link]

  • Cheméo (2024). Chemical Properties of (Z)-1-Phenylpropene (CAS 766-90-5). Available at: [Link]

  • Molbase (2024). N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. Available at: [Link]

  • V. A. Behrendt, et al. (2016). Introduction to Peptide Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • PubMed (2002). Reaction engineering for consecutive enzymatic reactions in peptide synthesis: application to the synthesis of a pentapeptide. Available at: [Link]

  • ResearchGate (2025). The peptide (Z)-Pro–Leuol. Available at: [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Preparation and Use of Z-Pro-ONp for the Colorimetric Assay of Prolyl Endopeptidase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the preparation of N-α-Cbz-L-proline p-nitrophenyl ester (Z-Pro-ONp) solutions and their application in the colorimetric assay of prolyl endopeptidase (PEP; EC 3.4.21.26) activity. We offer an in-depth explanation of the assay principle, step-by-step methodologies for reagent preparation and enzyme kinetics measurement, and guidance on data analysis. This application note is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for quantifying the activity of proline-specific peptidases.

Principle of the Assay

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. Its unique specificity makes it a key player in the metabolism of proline-containing neuropeptides and hormones, and it is a therapeutic target for various neurological and inflammatory disorders.

The assay described herein employs the chromogenic substrate N-α-Cbz-L-proline p-nitrophenyl ester (this compound). The fundamental principle is the enzymatic hydrolysis of the ester bond in this compound by PEP. This reaction releases two products: N-α-Cbz-L-proline and p-nitrophenol (pNP).

While the substrate this compound is colorless, the product p-nitrophenol imparts a distinct yellow color in solutions with an alkaline pH. The intensity of this color, which is directly proportional to the amount of pNP released, can be quantified by measuring its absorbance using a spectrophotometer at a wavelength of 405-410 nm. The rate of pNP formation is therefore a direct measure of the prolyl endopeptidase activity.

Assay_Principle sub This compound (Colorless Substrate) pep Prolyl Endopeptidase (Enzyme) sub->pep prod1 N-α-Cbz-L-proline pep->prod1 Releases prod2 p-Nitrophenol (pNP) (Yellow Product at Alkaline pH) pep->prod2 Releases

Figure 1: Principle of the colorimetric assay for Prolyl Endopeptidase.

Materials and Equipment

Reagents
  • N-α-Cbz-L-proline p-nitrophenyl ester (this compound) (e.g., from Molbase, Chem-Impex)[1]

  • Prolyl Endopeptidase (Source-dependent, e.g., from Flavobacterium meningosepticum)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Bovine Serum Albumin (BSA) (for enzyme stabilization, optional)

  • Ultrapure water

  • 96-well clear, flat-bottom microplates or UV/Vis cuvettes

Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm

  • Incubator or water bath set to 37°C

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

  • pH meter

Preparation of Solutions and Reagents

This compound Substrate Stock Solution (20 mM)

Causality Behind Experimental Choices: this compound and similar substrates have very poor solubility in aqueous buffers.[2] Therefore, a stock solution must be prepared in an anhydrous organic solvent like DMSO. This ensures the substrate remains dissolved and is readily available for the enzymatic reaction upon dilution into the aqueous assay buffer.

  • Accurately weigh 7.41 mg of this compound (Molecular Weight: 370.35 g/mol ).

  • Dissolve the powder in 1.0 mL of anhydrous DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light and moisture. The solution is stable for several months under these conditions.

Assay Buffer (100 mM Sodium Phosphate, pH 7.5)
  • Prepare a 1 M stock solution of NaH₂PO₄ and a 1 M stock solution of Na₂HPO₄.

  • To prepare 100 mL of 100 mM phosphate buffer, mix the stock solutions as follows (approximate volumes, adjust to final pH):

    • 1.6 mL of 1 M NaH₂PO₄

    • 8.4 mL of 1 M Na₂HPO₄

    • 80 mL of ultrapure water

  • Adjust the pH to 7.5 using the stock solutions.

  • Bring the final volume to 100 mL with ultrapure water.

  • Store at 4°C.

Enzyme Working Solution

Expertise & Experience: Enzymes are sensitive to their environment. Prepare the working solution immediately before use and keep it on ice to prevent loss of activity. Including a carrier protein like BSA can help stabilize highly diluted enzyme solutions.

  • Reconstitute or dilute the Prolyl Endopeptidase to a suitable stock concentration in a buffer recommended by the manufacturer.

  • Immediately before the assay, dilute the enzyme stock to the desired final concentration (e.g., 10-100 ng/mL) using cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

Stop Solution (1 M Sodium Carbonate)
  • Dissolve 10.6 g of Na₂CO₃ in 80 mL of ultrapure water.

  • Once fully dissolved, adjust the final volume to 100 mL.

  • Store at room temperature.

Trustworthiness: The stop solution serves two critical functions. First, it abruptly increases the pH, which denatures the enzyme and instantly stops the reaction. Second, it ensures the product, p-nitrophenol, is fully converted to its phenolate ion form, which has a maximal and stable absorbance at 405-410 nm.[3]

Experimental Protocol: Endpoint Assay

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes proportionally for other formats.

Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_sub Prepare this compound Stock Solution prep_buf Prepare Assay Buffer prep_sub->prep_buf prep_enz Prepare Enzyme Working Solution prep_buf->prep_enz add_buf Add Assay Buffer to Wells prep_enz->add_buf add_sub Add Substrate (this compound) add_buf->add_sub pre_inc Pre-incubate at 37°C add_sub->pre_inc add_enz Initiate with Enzyme pre_inc->add_enz inc Incubate at 37°C (e.g., 15-30 min) add_enz->inc stop Add Stop Solution inc->stop read Read Absorbance at 405 nm stop->read calc_pnp Calculate [pNP] (Beer-Lambert Law) read->calc_pnp calc_act Calculate Enzyme Activity (U/mL) calc_pnp->calc_act

Figure 2: Experimental workflow for the this compound endpoint assay.

  • Assay Setup: Prepare reactions in triplicate in a 96-well plate. Include a "No Enzyme Blank" for each substrate concentration to account for non-enzymatic hydrolysis of this compound.

ComponentTest WellsNo Enzyme Blank
Assay Buffer (pH 7.5)170 µL180 µL
20 mM this compound Stock10 µL10 µL
Final Substrate Conc. 1 mM 1 mM
  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5 minutes to bring the reaction mixture to the correct temperature.

  • Initiate Reaction:

    • To the "Test Wells," add 20 µL of the Enzyme Working Solution.

    • To the "No Enzyme Blank" wells, add 20 µL of Assay Buffer.

    • Mix immediately and start a timer.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is within the linear range (typically <10-15% substrate consumption).

  • Stop Reaction: After the incubation period, add 50 µL of 1 M Na₂CO₃ Stop Solution to all wells. Mix gently. The yellow color will develop and remain stable for several hours.[4]

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Calculations

The activity of the enzyme is calculated based on the amount of p-nitrophenol produced, determined using the Beer-Lambert Law.

1. Correct for Background Absorbance: ΔA₄₀₅ = A₄₀₅ (Test Well) - A₄₀₅ (No Enzyme Blank)

2. Calculate the Concentration of p-Nitrophenol (pNP): The Beer-Lambert Law is A = εcl, where:

  • A = Corrected absorbance (ΔA₄₀₅)

  • ε = Molar extinction coefficient of pNP. At alkaline pH and ~405 nm, this value is ~18,000 M⁻¹cm⁻¹.[5][6]

  • c = Concentration of pNP (in M)

  • l = Path length (in cm). For a 96-well plate with 250 µL final volume, this must be measured or calculated. Alternatively, a pNP standard curve can be generated. For a standard 1 cm cuvette, l=1.

Concentration [pNP] (M) = ΔA₄₀₅ / (ε × l)

3. Calculate Enzyme Activity: Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Activity (µmol/min/mL) = ([pNP] M × Total Assay Volume L) / (Incubation Time min × Enzyme Volume L)

  • [pNP] M: Concentration of product calculated in step 2.

  • Total Assay Volume: 0.00025 L (250 µL)

  • Incubation Time: Time in minutes.

  • Enzyme Volume: 0.00002 L (20 µL)

4. Calculate Specific Activity: To compare the purity of different enzyme preparations, calculate the specific activity.

Specific Activity (U/mg) = Activity (U/mL) / [Enzyme Concentration (mg/mL)]

ParameterValueSource / Comment
SubstrateThis compoundN-α-Cbz-L-proline p-nitrophenyl ester
EnzymeProlyl Endopeptidase (PEP)EC 3.4.21.26
Product Detectedp-Nitrophenol (pNP)Yellow phenolate ion
Detection Wavelength405 - 410 nmOptimal for pNP phenolate ion
Molar Extinction Coeff. (ε)~18,000 M⁻¹cm⁻¹At alkaline pH.[5][6][7]
Recommended pH7.0 - 8.0For PEP activity.[8]
Assay Temperature37°CCommon for mammalian enzymes.

Troubleshooting

ProblemPossible CauseSolution
High Blank Absorbance Spontaneous hydrolysis of this compound.Prepare substrate stock solution fresh. Ensure assay buffer pH is not excessively high. Shorten incubation time.
No or Low Activity Inactive enzyme.Use a fresh enzyme aliquot; avoid repeated freeze-thaws. Confirm protein concentration.
Incorrect assay conditions (pH, temp).Verify pH of buffer and incubator temperature.
Presence of an inhibitor.Check for potential inhibitors in your sample or reagents.
Poor Reproducibility Inaccurate pipetting.Calibrate pipettes. Ensure thorough mixing after each addition.
Temperature fluctuations.Ensure stable incubation temperature. Pre-warm all solutions.
Non-linear Reaction Rate Substrate depletion.Reduce incubation time or decrease enzyme concentration.
Enzyme instability.Decrease incubation time or add a stabilizing agent like BSA.

References

  • Yoshiki, K., et al. (2008). Colorimetric enzymatic activity assay based on noncrosslinking aggregation of gold nanoparticles induced by adsorption of substrate peptides. Analytical Biochemistry. [Link]

  • Goossens, F., et al. (1992). A sensitive method for the assay of serum prolyl endopeptidase. European Journal of Clinical Chemistry and Clinical Biochemistry. [Link]

  • BuyersGuideChem. (n.d.). N-alpha-Benzyloxycarbonyl-Gly p-nitrophenyl ester | 1738-86-9. [Link]

  • Bowers, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry. [Link]

  • PubChem. (n.d.). N-A-Cbz-L-lysine P-nitrophenyl ester. National Center for Biotechnology Information. [Link]

  • Zhan, X., et al. (2004). Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States. Journal of Biological Chemistry. [Link]

  • Gao, S., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Analytical Methods. [Link]

  • Shan, L., et al. (2004). Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue. Biochemical Journal. [Link]

  • Şenol, B. (2019). Response to "Prolyl endopeptidase enzyme activity?". ResearchGate. [Link]

  • Leis, S., et al. (2023). A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples. Catalysts. [Link]

  • Molbase. (n.d.). N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. [Link]

  • Jeon, I., et al. (2019). Gold Nanoparticle-Based Colorimetric Strategies for Chemical and Biological Sensing Applications. Molecules. [Link]

  • Biocompare. (n.d.). ONPG. [Link]

  • Studylib. (n.d.). ONPG Assay Protocol: β-Galactosidase Activity in Yeast. [Link]

  • University of Massachusetts Amherst. (n.d.). Beta-galactosidase enzyme assay. [Link]

  • PubChem. (n.d.). N-Cbz-DL-Leucine p-nitrophenyl ester. National Center for Biotechnology Information. [Link]

  • University of California, Davis. (n.d.). Beta-galactosidase enzyme assay. [Link]

  • van der Wulp, A. M., et al. (2024). and Prime-side Profiling of Pro-Pro Endopeptidase Specificity Using Synthetic Combinatorial Peptide Libraries and Mass Spectrometry. bioRxiv. [Link]

  • Roth Lab. (2000). Beta-Galactosidase Activity Assay. [Link]

  • Wikipedia. (n.d.). ortho-Nitrophenyl-β-galactoside. [Link]

  • Cimbalo, A., et al. (2020). Advances in Colorimetric Assay Based on AuNPs Modified by Proteins and Nucleic Acid Aptamers. Chemosensors. [Link]

  • ResearchGate. (2008). Colorimetric Enzymatic Activity Assay Based on Noncrosslinking Aggregation of Gold Nanoparticles Induced by Adsorption of Substrate Peptides. [Link]

  • Patsnap Synapse. (2024). How to Design a Colorimetric Assay for Enzyme Screening. [Link]

  • Karaman, R. (2016). Response to "Which substrate you can recommend to use in β-galactosidase inhibition assay?". ResearchGate. [Link]

  • Taylor & Francis. (n.d.). ONPG – Knowledge and References. [Link]

  • Rockland Immunochemicals. (n.d.). ONPG ELISA Beta-Galactosidase Substrate. [Link]

  • ResearchGate. (2008). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. [Link]

Sources

Application Note: Probing Protein-Protein Interaction Landscapes with Z-Pro-ONp, a Proline-Directed Covalent Labeling Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating complex signaling networks and molecular assemblies. The study of these interactions is paramount in fundamental research and drug discovery. This application note details a methodology employing N-benzyloxycarbonyl-L-proline p-nitrophenyl ester (Z-Pro-ONp) as a chemical probe for the structural and functional interrogation of PPIs. This compound is an amine-reactive compound that covalently modifies accessible lysine residues. The presence of the proline moiety suggests a potential for targeted modification of proteins involved in proline-recognition events, such as those mediated by SH3, WW, or EVH1 domains. We present a comprehensive guide, including the underlying principles of covalent labeling-mass spectrometry (CL-MS), detailed experimental protocols for differential protein footprinting, and a framework for data analysis and interpretation. This approach offers a powerful tool for mapping PPI interfaces, identifying conformational changes upon complex formation, and potentially discovering novel inhibitors for proline-mediated interactions.

Introduction: The Challenge of Mapping Protein Interactions

Protein-protein interactions are often transient and mediated by shallow, extensive interfaces, making their structural characterization challenging for traditional high-resolution techniques like X-ray crystallography or NMR.[1] Chemical biology offers a suite of tools to overcome these limitations, with covalent labeling, or chemical footprinting, emerging as a powerful strategy.[2][3] This technique utilizes chemical probes to "mark" solvent-accessible amino acid residues on a protein's surface. By comparing the modification pattern of a protein in its free state versus its complexed state, researchers can identify regions that become protected upon binding, thereby mapping the interaction interface.[2]

Proline-rich motifs (PRMs) are pivotal in mediating a vast number of PPIs, particularly in signal transduction.[4][5] Protein domains such as Src Homology 3 (SH3) and WW domains have evolved specifically to recognize these motifs.[6] The unique structural rigidity of proline makes it a critical component in these recognition events. Consequently, chemical probes that incorporate a proline scaffold hold the potential for targeted investigation of this important class of PPIs.

This compound (N-benzyloxycarbonyl-L-proline p-nitrophenyl ester) is a molecule that combines a reactive p-nitrophenyl (ONp) activated ester with a proline residue. The ONp ester readily acylates nucleophilic primary amines, found on lysine side chains and the protein N-terminus, under physiological conditions.[7] The core hypothesis of this application note is that the proline moiety of this compound can be leveraged to direct this covalent modification, providing a higher-resolution footprint of PPIs, especially those involving proline-binding domains.

Principle of the Method: Differential Footprinting with this compound

The this compound footprinting workflow is based on the principle of differential chemical labeling coupled with quantitative mass spectrometry. The fundamental premise is that residues at a protein-protein interaction interface are less solvent-accessible and therefore less reactive to a chemical probe compared to when the protein is in its unbound state.

The workflow can be summarized in the following key steps:

  • Incubation: The target protein (or "bait") is incubated with this compound in two parallel experiments: once in its free form and once in the presence of its interacting partner (or "prey").

  • Covalent Labeling: this compound acylates accessible lysine residues, attaching a Z-Pro- moiety and releasing p-nitrophenol. The extent of labeling on any given lysine is proportional to its solvent accessibility and local chemical environment.

  • Proteolytic Digestion: The labeled proteins are digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and quantify the extent of modification at each specific lysine residue.

  • Data Analysis: By comparing the quantitative data from the free and complexed states, residues that show a significant decrease in modification in the presence of the binding partner are identified. These "protected" residues are inferred to be part of the interaction interface.

Mechanism of Action of this compound

This compound is an activated ester. The p-nitrophenyl group is a good leaving group, making the carbonyl carbon of the proline moiety highly electrophilic. This allows for the efficient acylation of primary amines on the protein surface.

Mechanism_of_Action cluster_0 This compound + Protein cluster_1 Tetrahedral Intermediate cluster_2 Products ZProONP This compound Protein Protein-NH2 (Lysine Residue) ZProONP->Protein Nucleophilic Attack Intermediate [Tetrahedral Intermediate] Protein->Intermediate ModifiedProtein Z-Pro-NH-Protein (Covalently Modified) Intermediate->ModifiedProtein Collapse pNP p-Nitrophenol Intermediate->pNP

Figure 1: Reaction of this compound with a primary amine on a protein.

Experimental Protocols

This section provides detailed protocols for a typical differential footprinting experiment using this compound.

Materials and Reagents
  • This compound: (N-benzyloxycarbonyl-L-proline p-nitrophenyl ester)

  • Proteins of Interest: Purified "bait" and "prey" proteins at a concentration of 1-10 mg/mL.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4-8.0. Avoid buffers containing primary amines (e.g., Tris).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Denaturing Buffer: 8 M Urea in 100 mM ammonium bicarbonate.

  • Reducing Agent: 100 mM Dithiothreitol (DTT).

  • Alkylating Agent: 200 mM Iodoacetamide (IAA).

  • Protease: Sequencing-grade Trypsin.

  • LC-MS/MS Buffers: 0.1% Formic acid in water (Solvent A) and 0.1% Formic acid in acetonitrile (Solvent B).

Protocol 1: Differential Labeling of a Protein-Protein Complex

This protocol outlines the core chemical footprinting experiment.

  • Prepare Protein Samples:

    • Sample A (Free): In a microcentrifuge tube, combine the "bait" protein (e.g., to a final concentration of 5 µM) with the reaction buffer.

    • Sample B (Complex): In a separate tube, combine the "bait" protein (5 µM) with a molar excess of the "prey" protein (e.g., 10-15 µM) in the reaction buffer.

  • Incubate for Complex Formation: Incubate both samples for 30 minutes at room temperature to allow for complex formation in Sample B.

  • Prepare this compound Stock: Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO.

  • Initiate Labeling Reaction: Add this compound to both Sample A and Sample B to a final concentration of 1 mM (a 200-fold molar excess over the bait protein). This ratio may need optimization.

  • Incubate: Gently mix and incubate the reactions for 15-30 minutes at room temperature.

  • Quench Reaction: Stop the labeling reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 10 minutes.

  • Prepare for Digestion:

    • Add denaturing buffer to each sample.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

  • Dilute and Digest:

    • Dilute the samples 10-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the samples with formic acid to a final concentration of 1% and desalt using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

Quantitative Parameters for this compound Labeling
ParameterRecommended RangeRationale
Protein Concentration 1 - 10 µMEnsures sufficient material for MS detection while minimizing aggregation.
This compound Molar Excess 100x - 500x over proteinEnsures sufficient labeling of accessible sites without causing excessive modification that could perturb protein structure.[8]
Reaction pH 7.4 - 8.0Balances the reactivity of lysine side chains with the stability of the protein.
Reaction Time 15 - 60 minutesSufficient time for labeling while minimizing the risk of reaction-induced protein unfolding.
Temperature Room Temperature (20-25°C)Convenient and generally suitable for most stable protein complexes.

Data Analysis and Interpretation

The goal of the data analysis is to identify and quantify peptides modified with the Z-Pro- moiety and to compare these quantities between the free and complexed states.

Mass Spectrometry Data Acquisition
  • Instrument: A high-resolution Orbitrap mass spectrometer is recommended.

  • Mode: Data-dependent acquisition (DDA) is typically used.

  • MS1 Scan: High-resolution scan to detect peptide precursor ions.

  • MS2 Scans: Fragmentation of the most abundant precursor ions to obtain sequence information.

Database Searching and Quantification
  • Search Parameters:

    • Database: A database containing the sequences of the bait and prey proteins.

    • Enzyme: Trypsin, allowing for up to two missed cleavages.

    • Variable Modifications:

      • Carbamidomethylation of Cysteine (+57.021 Da)

      • Oxidation of Methionine (+15.995 Da)

      • Z-Pro- modification of Lysine and Protein N-terminus (+233.099 Da)

  • Software: Use software capable of label-free quantification (LFQ), such as MaxQuant, Proteome Discoverer, or similar platforms.

  • Quantification: The software will calculate the intensity or area under the curve for each identified peptide in both the free and complexed samples.

  • Calculate Protection Factor: For each modified lysine-containing peptide, calculate a "Protection Factor" as the ratio of its abundance in the free state to its abundance in the complexed state.

    Protection Factor = (Intensity of modified peptide in Free State) / (Intensity of modified peptide in Complexed State)

Interpreting the Results
  • High Protection Factor (>2-3): Indicates that the lysine residue is significantly less modified in the complex. This suggests the residue is located within the protein-protein interaction interface or in a region that undergoes a conformational change upon binding, rendering it less accessible.

  • Protection Factor ≈ 1: The accessibility of the lysine residue is unchanged upon complex formation, suggesting it is not part of the interface.

  • Mapping Protected Residues: The identified protected residues can be mapped onto a 3D structure of the protein (if available) to visualize the interaction surface.

Workflow cluster_0 Sample Preparation cluster_1 Chemical Labeling cluster_2 Sample Processing cluster_3 Analysis cluster_4 Interpretation Protein_A Bait Protein (Free) Label_A Add this compound Protein_A->Label_A Protein_B Bait + Prey (Complex) Label_B Add this compound Protein_B->Label_B Process Quench, Reduce, Alkylate, Digest Label_A->Process MS LC-MS/MS Analysis Process->MS Quant Identify & Quantify Modified Peptides MS->Quant Compare Compare Free vs. Complex Quant->Compare Map Map Protected Residues on Structure Compare->Map

Figure 2: General workflow for differential footprinting using this compound.

Application Case Study: Probing SH3 Domain-Peptide Interactions

A key application of this compound is the study of interactions involving proline-binding domains. SH3 domains, for example, have a conserved binding pocket that recognizes PxxP motifs. This pocket is often flanked by lysine residues.

Hypothetical Scenario: We aim to map the interaction between the SH3 domain of the protein Grb2 and a proline-rich peptide from the protein Sos1.

  • Experimental Design: The Grb2 SH3 domain (bait) is labeled with this compound in the absence and presence of the Sos1 peptide (prey).

  • Expected Outcome:

    • Lysine residues on the surface of the SH3 domain, distant from the peptide-binding site, should show similar levels of modification in both experiments (Protection Factor ≈ 1).

    • Lysine residues located in or near the proline-rich peptide binding groove are expected to be shielded by the bound peptide. These residues will show significantly reduced labeling in the complexed state (High Protection Factor).

  • Significance: The proline moiety of this compound may exhibit weak affinity for the SH3 domain's binding pocket, potentially increasing the local concentration of the probe near the interaction site and leading to a more precise footprint of the binding interface compared to a non-proline-containing reagent.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Labeling Protein has few accessible lysines. This compound has degraded.Confirm lysine content bioinformatically. Use a fresh stock of this compound. Increase molar excess or reaction time.
Excessive Modification This compound concentration is too high, causing protein denaturation.Reduce the molar excess of this compound. Shorten the reaction time. Perform a titration experiment to find optimal conditions.[8]
No Difference Between States The interaction does not shield any lysine residues. The complex is not stable under the labeling conditions.Confirm the interaction with an orthogonal method (e.g., ITC, SPR). Consider that the interface may be devoid of lysines.
High Variability Inconsistent pipetting. Instability of this compound stock.Use precise pipetting techniques. Prepare fresh this compound for each experiment. Run experiments in triplicate.

Conclusion

The use of this compound as a chemical probe for studying protein-protein interactions represents a promising strategy that merges the power of chemical footprinting with the biological significance of proline-mediated recognition. The protocols and principles outlined in this application note provide a robust framework for researchers to map PPI interfaces, characterize conformational changes, and gain deeper insights into the molecular architecture of cellular signaling networks. While the proline moiety may offer enhanced targeting for specific classes of PPIs, the general amine reactivity of this compound also makes it a versatile tool for the broader study of protein complexes. As with any chemical biology technique, careful optimization and appropriate controls are paramount to generating reliable and interpretable data.

References

  • IUCr Journals. (2022). Discovery of inhibitors and covalent inactivators targeting proline cycle enzymes using focused fragment-based approaches. Acta Crystallographica Section A, A78, a64. [Link]

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  • Tanner, J. J., et al. (2020). Covalent Modification of the Flavin in Proline Dehydrogenase by Thiazolidine-2-Carboxylate. ACS Chemical Biology. [Link]

  • Tanner, J. J., et al. (2021). Photoinduced Covalent Irreversible Inactivation of Proline Dehydrogenase by S-Heterocycles. PubMed. [Link]

  • Kay, B. K., Williamson, M. P., & Sudol, M. (2000). The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains. The FASEB Journal. [Link]

  • Carvalho, A. S., et al. (2023). Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. Frontiers in Chemistry. [Link]

  • Gagnon, A., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Request PDF. [Link]

  • Maji, R., et al. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI. [Link]

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  • Kay, B. K., Williamson, M. P., & Sudol, M. (2000). The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains. PubMed. [Link]

  • Chemical Probes Portal. (n.d.). Activity-Based Probes. [Link]

  • Engen, J. R., et al. (2001). An examination of dynamics crosstalk between SH2 and SH3 domains by hydrogen/deuterium exchange and mass spectrometry. Protein Science. [Link]

  • Sabidó, E., et al. (2009). Activity-Based Probes for Monitoring Postproline Protease Activity. Semantic Scholar. [Link]

  • Sabidó, E., et al. (2009). Activity-based probes for monitoring post-proline protease activity. ChemBioChem. [Link]

  • Wahlen, L., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. [Link]

  • Wahlen, L., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Semantic Scholar. [Link]

  • Ferreon, J. C., et al. (2003). Directed discovery of bivalent peptide ligands to an SH3 domain. Protein Science. [Link]

  • Ghosh, A. K., et al. (2025). Targeting NEDD9-SH3 with a Covalent Peptide Controls Endothelial Phenotype. bioRxiv. [Link]

  • Mosca, R., et al. (2022). Exploring protein-protein interactions at the proteome level. Structure. [Link]

  • Schiffer, J. M., et al. (2013). Potent and selective inhibition of SH3 domains with dirhodium metalloinhibitors. Journal of the American Chemical Society. [Link]

  • Zarrin-Par, A., et al. (2005). Recognition of proline-rich motifs by protein-protein-interaction domains. Angewandte Chemie International Edition. [Link]

  • Galkin, A., & Lorsch, J. R. (2007). Mass spectrometry-based footprinting of protein-protein interactions. Nature Protocols. [Link]

  • Robichaud, A. L., et al. (2010). Protein footprinting in complex milieu: Identifying the interaction surfaces of the chemotaxis adaptor protein CheW. Journal of Molecular Biology. [Link]

  • Bailey, J. B., et al. (2012). Aromatic–Proline Interactions: Electronically Tunable CH/π Interactions. Accounts of Chemical Research. [Link]

  • Galkin, A., & Lorsch, J. R. (2007). Mass spectrometry-based footprinting of protein–protein interactions. Nature Protocols. [Link]

  • Wang, G., et al. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Bioengineering and Biotechnology. [Link]

  • de Oliveira, G. H., & de Alencastro, R. B. (2022). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences. [Link]

  • Long, J. Z., et al. (2010). Chemical probes for profiling fatty acid-associated proteins in living cells. Journal of the American Chemical Society. [Link]

  • Chen, J., et al. (2024). Evaluating Chemical Footprinting-Induced Perturbation of Protein Higher Order Structure. Journal of the American Society for Mass Spectrometry. [Link]

  • Giansanti, P., et al. (2018). Targeting proline in (phospho)proteomics. The FEBS Journal. [Link]

  • MacNevin, C. J., et al. (2017). Molecular basis of interactions between SH3 domain-containing proteins and the proline-rich region of the ubiquitin ligase Itch. Journal of Biological Chemistry. [Link]

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  • Zhang, T., et al. (2025). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Journal of the American Chemical Society. [Link]

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  • Yuan, H., et al. (2013). Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood. Bioconjugate Chemistry. [Link]

  • Wang, C., et al. (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Nature Chemical Biology. [Link]

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Troubleshooting & Optimization

Optimizing Z-Pro-ONp Coupling Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Z-Pro-ONp (N-Benzyloxycarbonyl-L-proline 4-nitrophenyl ester) coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to enhance the efficiency and success of your peptide synthesis endeavors.

Introduction to this compound Coupling

This compound is an activated ester of Z-proline, widely utilized in peptide synthesis for the introduction of a proline residue. The 4-nitrophenyl (ONp) group is an effective leaving group, facilitating the nucleophilic attack by the N-terminal amine of a peptide chain to form a stable amide bond. While a robust reagent, achieving optimal coupling efficiency requires careful consideration of various reaction parameters. This guide will walk you through common challenges and their solutions, ensuring reliable and high-yield synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound, or N-Benzyloxycarbonyl-L-proline 4-nitrophenyl ester, has a molecular formula of C19H18N2O6 and a molecular weight of approximately 370.36 g/mol [1][2]. It is a white to off-white powder or crystalline solid. The presence of the electron-withdrawing 4-nitrophenyl group makes the carbonyl carbon of the ester highly susceptible to nucleophilic attack.

Q2: Why is proline sometimes considered a "difficult" residue in peptide synthesis?

Proline is unique among the 20 common amino acids as it contains a secondary amine incorporated into a pyrrolidine ring. This rigid structure can lead to steric hindrance, making coupling reactions more challenging compared to primary amino acids[3]. Additionally, the formation of diketopiperazines, a common side reaction, is particularly prevalent when proline is one of the first two residues in a sequence, leading to chain termination[4][5].

Q3: What are the advantages of using an activated ester like this compound?

Using a pre-activated ester like this compound offers several advantages. It can help suppress racemization, a common issue when activating the carboxyl group of an amino acid in the presence of the peptide chain[6]. The reaction conditions are generally mild, and the progress of the reaction can often be monitored by the release of the yellow 4-nitrophenolate anion.

Q4: What are common solvents for this compound coupling reactions?

The most common solvent for solid-phase peptide synthesis (SPPS) and solution-phase coupling is N,N-Dimethylformamide (DMF)[7]. Other solvents like N-Methyl-2-pyrrolidone (NMP) can also be used, and may offer advantages in solvating the growing peptide chain, especially for hydrophobic sequences[7]. For solution-phase synthesis, Dichloromethane (DCM) and Tetrahydrofuran (THF) are also frequently employed.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound coupling reactions, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Coupling Efficiency / Incomplete Reaction 1. Insufficient activation of the coupling reagent. 2. Steric hindrance from the peptide sequence. 3. Peptide aggregation on the solid support. 4. Poor quality or degradation of this compound. 1. Pre-activate this compound with a suitable base (e.g., DIPEA) before adding it to the resin. 2. Increase the reaction time or perform a "double coupling" by repeating the coupling step with fresh reagents. [4]3. Consider using microwave-assisted synthesis to disrupt aggregation or add solubilizing agents. [3]4. Ensure the this compound is of high purity and has been stored correctly (cool, dry conditions).
Side Reactions (e.g., Diketopiperazine Formation) 1. Proline at or near the C-terminus of the dipeptide. 2. Prolonged reaction times at elevated temperatures. 1. When proline is the second amino acid, consider using a 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation. [5]2. Carefully monitor the reaction progress and avoid unnecessarily long coupling times.
Racemization 1. Over-activation of the carboxylic acid. 2. Presence of a strong base. 1. The use of active esters like this compound generally minimizes racemization. [6]2. If using additives, select racemization suppressants like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®. [8][9]
Difficulty in Removing Byproducts 1. Excess coupling reagents and byproducts remaining after the reaction. 2. Poor solubility of byproducts in the washing solvent. 1. Perform thorough washes with the reaction solvent (e.g., DMF) after the coupling step. 2. Consider a final wash with a different solvent like DCM to remove any remaining soluble impurities.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 20-30 minutes in the reaction vessel. Drain the DMF.

  • Fmoc-Deprotection (if applicable): If the N-terminal amine is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and its adducts.

  • This compound Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Coupling Reaction: Add the this compound solution to the resin. Add DIPEA (1-2 equivalents) to the reaction mixture to act as a base catalyst. Agitate the mixture at room temperature for 1-4 hours. The reaction can be monitored by the release of the yellow 4-nitrophenolate.

  • Monitoring the Reaction: After the desired time, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads with the Kaiser test) indicates a complete reaction. For secondary amines like proline, the chloranil test is more appropriate.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (5 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Monitoring Coupling Efficiency via UV-Vis Spectrophotometry

The release of 4-nitrophenol during the coupling reaction can be used to monitor the reaction progress in real-time.

Procedure:

  • Set up the coupling reaction as described in Protocol 1 in a vessel that allows for the removal of small aliquots of the supernatant.

  • At regular intervals (e.g., every 15-30 minutes), carefully withdraw a small, known volume of the reaction supernatant.

  • Dilute the aliquot with a suitable solvent (e.g., DMF or a basic aqueous buffer) to a final volume suitable for spectrophotometric analysis.

  • Measure the absorbance of the diluted sample at the wavelength of maximum absorbance for the 4-nitrophenolate anion (typically around 400-405 nm).

  • The reaction is considered complete when the absorbance reaches a plateau.

Visualizing the Workflow

A simplified workflow for a standard this compound coupling cycle in SPPS is illustrated below.

SPPS_Cycle Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction (Agitation, RT) Resin->Coupling ZProONp This compound Solution (in DMF) ZProONp->Coupling Monitoring Monitoring (Kaiser/Chloranil Test) Coupling->Monitoring Wash Washing (DMF, DCM) Monitoring->Wash Complete DoubleCouple Double Coupling Monitoring->DoubleCouple Incomplete NextCycle Proceed to Next Cycle Wash->NextCycle Incomplete Incomplete Coupling DoubleCouple->Coupling Repeat

Caption: A simplified workflow for a this compound coupling cycle in SPPS.

Mechanistic Overview

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism.

Coupling_Mechanism Reactants R-NH₂ + this compound Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products R-NH-CO-Pro-Z + HO-Np Intermediate->Products Collapse of Intermediate (Leaving Group Departure)

Caption: The general mechanism of this compound coupling.

References

  • PubChem. This compound | C19H18N2O6. National Center for Biotechnology Information. [Link]

  • Woll-Bio. How to Optimize Peptide Synthesis? [Link]

  • Nakamizo, N. (1969). Catalysis in Peptide Synthesis with Active Esters. II. Effects of Concentrated Carboxylic Acids on the Aminolysis of Benzyloxycarbonyl-L-phenylalanine p-Nitrophenyl Ester in Dioxane. Bulletin of the Chemical Society of Japan, 42(4), 1078-1082. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction? [Link]

  • Zhang, Y., & Li, X. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(1), 229-245. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Peptides. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Yang, Y., et al. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Chinese Chemical Letters, 34(1), 107931. [Link]

  • PubChem. Z-Pro-pro-OH | C18H22N2O5. National Center for Biotechnology Information. [Link]

  • Biotage. What do you do when your peptide synthesis fails? [Link]

  • Handoko, et al. (2022). Small Molecule Catalyst for Peptide Synthesis. Journal of the American Chemical Society, 144(9), 3637–3643. [Link]

  • Ollivier, N., & Melnyk, O. (2018). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Molecules, 23(11), 2824. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wikipedia. Reverse Polish notation. [Link]

  • Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Bodanszky, M., et al. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. The Journal of Organic Chemistry, 44(10), 1622-1625. [Link]

  • Góngora-Benítez, M., et al. (2012). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 18(5), 318-325. [Link]

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Technical Support Center: Enhancing the Solubility of Z-Pro-ONp for Reliable In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of Z-Pro-ONp (N-benzyloxycarbonyl-L-proline p-nitrophenyl ester) in in vitro assays. This compound is a widely used chromogenic substrate for enzymes like prolyl endopeptidase (PEP).[1][2][3] However, its hydrophobic nature frequently leads to solubility challenges, which can compromise assay accuracy and reproducibility. This document offers a structured approach, from quick-reference FAQs to in-depth troubleshooting, to ensure successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: Why is my solid this compound not dissolving in my aqueous assay buffer?

This compound is a hydrophobic molecule and is sparingly soluble in water.[4] Its structure contains a bulky, nonpolar benzyloxycarbonyl (Z-group) and a p-nitrophenyl (ONp) ester group, which limit its ability to form favorable interactions with water. Direct dissolution in aqueous buffers is therefore highly inefficient and not recommended.

Q2: What is the best solvent to prepare a stock solution of this compound?

The best practice is to first dissolve this compound in a polar aprotic organic solvent.[5] Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a high-concentration stock solution.[6][7] Other suitable organic solvents include dimethylformamide (DMF) and acetonitrile (ACN).[5]

Q3: My this compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What happened?

This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is insoluble.[5] The organic solvent disperses into the water, leaving the hydrophobic this compound molecules to aggregate and precipitate. The key is to manage the final concentration of the organic solvent in the assay.

Q4: What is a safe final concentration of DMSO for my assay?

The ideal final concentration of DMSO should be as low as possible while maintaining substrate solubility. For most enzyme assays, a final concentration of 1% (v/v) DMSO is generally acceptable.[6] However, concentrations above this can perturb enzyme structure and kinetics.[8][9][10] It is crucial to always include a solvent control in your experiments to account for any effects of DMSO on enzyme activity.[11] In some sensitive cell-based assays, even lower concentrations (<0.5%) may be necessary.[12]

Q5: How can I prevent my this compound from precipitating during dilution into the assay buffer?

The technique used for dilution is critical. Instead of adding a small volume of concentrated stock directly into the full volume of buffer, it is better to add the buffer to the stock solution slowly and incrementally with constant vortexing or stirring.[5] This gradual change in solvent polarity helps keep the substrate in solution.

Part 2: In-Depth Troubleshooting and Protocols

This section provides a systematic approach to overcoming solubility issues, complete with detailed protocols and explanations.

Problem 1: Poor Initial Dissolution of this compound Powder
  • Root Cause Analysis: The crystalline structure of solid this compound and its inherent hydrophobicity resist dissolution in aqueous media. An appropriate organic solvent is required to overcome these intermolecular forces.

  • Solution: Prepare a concentrated stock solution in a suitable organic solvent.

    Table 1: Solubility of this compound and Structurally Similar Compounds in Common Organic Solvents

SolventCompound AnalogueReported SolubilityComments
DMSO N-Boc-L-proline~15 mg/mL[13]Excellent first choice for creating high-concentration stocks.[6][14]
DMF N-Boc-L-proline~20 mg/mL[13]A suitable alternative to DMSO, particularly for peptides with methionine or cysteine residues that can be oxidized by DMSO.[7]
Ethanol N-Boc-L-proline~15 mg/mL[13]Can be used, but may be less effective for highly hydrophobic compounds.
Methanol N-Benzyloxycarbonyl-L-prolineSoluble, yields a clear solution.[4][15]Good solubility reported for the parent acid.
Acetonitrile General PeptidesRecommended for hydrophobic peptides.[5]Useful in HPLC-based assays.
  • Calculate Mass: Determine the mass of this compound (MW: 370.37 g/mol ) required. For 1 mL of a 50 mM stock, you will need 18.52 mg.

  • Weigh Compound: Accurately weigh the this compound powder into a microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[5]

  • Inspect: Ensure the solution is clear and free of any visible particles before proceeding.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The p-nitrophenyl ester group can be susceptible to hydrolysis, so proper storage is key to maintaining its integrity.[16][17][18]

Problem 2: Precipitation Upon Dilution into Aqueous Assay Buffer
  • Root Cause Analysis: Rapidly changing the solvent environment from nearly 100% organic to >99% aqueous creates conditions that are energetically unfavorable for the hydrophobic substrate, causing it to precipitate.

  • Solutions & Mitigation Strategies: The goal is to make the transition to the aqueous environment more gradual and to ensure the final assay conditions can support the required substrate concentration.

This is the most effective method to prevent precipitation. The workflow involves a gradual reduction in solvent polarity.

G cluster_prep Stock Preparation cluster_dilution Dilution into Assay Buffer cluster_troubleshoot Troubleshooting ZPro_Powder This compound Powder DMSO_Stock High-Concentration Stock (e.g., 50 mM in 100% DMSO) ZPro_Powder->DMSO_Stock Protocol 1 Intermediate_Dilution Intermediate Dilution (e.g., 5 mM in 10% DMSO/Buffer) DMSO_Stock->Intermediate_Dilution Add Buffer SLOWLY to stock with vortexing Final_Assay_Mix Final Assay Mix (e.g., 0.5 mM in 1% DMSO) Intermediate_Dilution->Final_Assay_Mix Add to final assay volume Check_Precipitate Precipitation? Final_Assay_Mix->Check_Precipitate Add_Surfactant Option 1: Add non-ionic surfactant (e.g., 0.01% Triton X-100) Check_Precipitate->Add_Surfactant Yes Lower_Conc Option 2: Lower final this compound concentration Check_Precipitate->Lower_Conc Yes

This protocol is for preparing a final concentration of 0.5 mM this compound with 1% final DMSO.

  • Prepare Intermediate Dilution:

    • Take your 50 mM this compound stock in 100% DMSO.

    • In a new tube, prepare a 1:10 intermediate dilution. For example, add 90 µL of your assay buffer to 10 µL of the 50 mM stock. Crucially, add the buffer slowly while vortexing the tube. This creates a 5 mM solution in 10% DMSO.

  • Prepare Final Assay Solution:

    • Determine the total volume of your assay. Let's assume a 200 µL final volume.

    • To achieve a final concentration of 0.5 mM, you will need to add 20 µL of your 5 mM intermediate stock to 180 µL of assay buffer.

    • This final solution now contains 0.5 mM this compound and a final DMSO concentration of 1%.

If precipitation persists even with careful dilution, the aqueous buffer itself may need modification.

  • Co-solvents: While DMSO is the primary co-solvent, ensuring the final concentration is optimized is key. Some assay systems may tolerate slightly higher concentrations (e.g., up to 5%), but this must be validated against a solvent-only control to check for enzyme inhibition or activation.[19][20]

  • Non-ionic Surfactants: Adding a small amount of a non-ionic surfactant like Triton™ X-100 or Tween® 20 (typically 0.01% to 0.05% v/v) to the assay buffer can help. These molecules form micelles that can encapsulate the hydrophobic this compound, keeping it dispersed and bioavailable in the aqueous solution.

Part 3: Best Practices for Handling and Assay Design

  • Solvent Controls are Mandatory: Always run parallel control experiments containing the same final concentration of DMSO (and any other additive) but without the substrate or enzyme. This allows you to subtract any background signal and confirm the solvent is not directly affecting your enzyme's activity.[11]

  • Mind the pH: The p-nitrophenyl ester bond is susceptible to hydrolysis, especially at basic pH.[18][21] Prepare fresh working solutions of the substrate before each experiment and avoid storing it in aqueous buffers for extended periods.

  • Test a Range: When establishing a new assay, it is wise to test a range of final DMSO concentrations (e.g., 0.5%, 1%, 2%, 5%) to determine the optimal balance between substrate solubility and minimal impact on enzyme function.[8]

  • Order of Addition: The order in which you add reagents can matter. A common practice is to add the buffer, then the enzyme, then initiate the reaction by adding the substrate solution. This ensures the enzyme is in its native aqueous environment before being exposed to the substrate and its organic solvent carrier.

By understanding the chemical properties of this compound and applying these systematic troubleshooting strategies, researchers can overcome solubility hurdles and generate reliable, high-quality data in their in vitro assays.

References

  • Vertex AI Search. Peptide Solubilization.
  • PubMed. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. (2020-07-22).
  • CORE. Inactivation Kinetics of Mushroom Tyrosinase in the Dimethyl Sulfoxide Solution.
  • RSC Publishing. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. (2020-07-06).
  • PMC - NIH. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
  • ResearchGate. Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity?. (2014-02-09).
  • Biosynth. The Solubility Challenge in Peptide Therapeutics | Blog. (2025-08-07).
  • RSC Publishing - The Royal Society of Chemistry. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020-07-07).
  • Cayman Chemical. PRODUCT INFORMATION.
  • Guidechem. N-Benzyloxycarbonyl-L-proline 1148-11-4 wiki.
  • Sigma-Aldrich. Solubility Guidelines for Peptides.
  • PMC - NIH. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017-09-20).
  • PMC - NIH. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020-07-07).
  • Sigma-Aldrich. 4-Nitrophenyl acetate (N8130) - Product Information Sheet.
  • Langmuir. Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. (2009-02-17).
  • ACS Publications. Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration.
  • ResearchGate. Prolyl endopeptidase enzyme activity ?. (2019-12-29).
  • ChemicalBook. N-Benzyloxycarbonyl-L-proline | 1148-11-4.
  • ResearchGate. Prolyl endopeptidase enzyme activity. (2019-12-29).
  • PrepChem.com. Synthesis of N-benzyloxycarbonyl-L-proline p-nitrophenyl ester.
  • Molbase. N-benzyloxycarbonyl-L-proline p-nitrophenyl ester-Molbase.
  • PMC - PubMed Central. Induced-fit Mechanism for Prolyl Endopeptidase.
  • PubMed. Dimethyl sulfoxide at 2.5% (v/v) alters the structural cooperativity and unfolding mechanism of dimeric bacterial NAD+ synthetase.
  • Lumiprobe. DMSO (dimethyl sulfoxide), labeling grade | CAS#:67-68-5.
  • MDPI. DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. (2023-06-14).
  • PubMed. Influence of dimethyl sulfoxide on extracellular enzyme production by Pleurotus ostreatus.
  • PubMed. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells?. (2007-03-15).

Sources

Z-Pro-ONp stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Mitigating Storage Issues for Researchers

Welcome to the technical support center for Z-Pro-ONp (N-benzyloxycarbonyl-L-prolyl-o-nitrophenol). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability and storage of this valuable chromogenic substrate. Our goal is to help you achieve reproducible and accurate results in your enzymatic assays by understanding and controlling the factors that can affect the integrity of this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: High Background Signal in Your Assay

You're observing a high absorbance reading in your negative control wells (without enzyme) leading to a poor signal-to-noise ratio.

  • Potential Cause 1: Spontaneous Hydrolysis of this compound. The ester bond in this compound is susceptible to hydrolysis, which releases the chromogenic o-nitrophenol (ONp). This process can be accelerated by suboptimal pH, temperature, or the presence of nucleophiles in your buffer.

  • Solution:

    • Buffer Preparation: Prepare your assay buffer fresh for each experiment. Ensure the pH is accurately measured and stable. Avoid buffers with primary amines (e.g., Tris) if possible, as they can act as nucleophiles. Phosphate or HEPES buffers are generally more suitable.

    • Temperature Control: Keep all your reagents, including the this compound stock solution and assay plates, on ice until you are ready to start the reaction.

    • Run a Time-Course Experiment: Measure the absorbance of a control well (buffer + this compound, no enzyme) over the same time period as your actual assay. This will allow you to determine the rate of spontaneous hydrolysis and subtract it from your experimental data.

  • Preventative Measures:

    • Always prepare fresh dilutions of this compound from a concentrated stock just before use.

    • Minimize the time the substrate is in the aqueous assay buffer before the reaction is initiated.

Issue 2: Inconsistent Results Between Experiments

You're finding that the rate of reaction varies significantly when you repeat the same experiment on different days, even with the same batch of reagents.

  • Potential Cause 1: Degradation of this compound Stock Solution. If your stock solution is not stored correctly, it can degrade over time, leading to a lower effective substrate concentration in your assay.

  • Solution:

    • Aliquot and Store Properly: When you first prepare your this compound stock solution in an organic solvent (like DMSO or DMF), divide it into small, single-use aliquots. Store these at -20°C or -80°C, protected from light.

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Use a fresh aliquot for each experiment.

    • Check Purity: If you suspect degradation, you can check the purity of your stock solution using a spectrophotometer. A fresh solution should be colorless. A yellow tint indicates the presence of o-nitrophenol, a sign of hydrolysis.

  • Preventative Measures:

    • Date your aliquots and discard any that are old or show signs of discoloration.

    • Use high-quality, anhydrous grade organic solvents for your stock solutions.

Issue 3: Visible Degradation of Solid this compound

The solid, powdered this compound in the vial has changed color (e.g., from white/off-white to yellow) or has a clumpy appearance.

  • Potential Cause: Improper Storage of Solid Compound. Exposure to moisture and light can cause the solid this compound to degrade even before it is dissolved.

  • Solution:

    • Assess the Extent of Degradation: A slight discoloration may not significantly impact your experiments if the majority of the compound is still intact. However, significant color change indicates substantial degradation, and the compound should be discarded.

    • Purification (Advanced): For valuable or irreplaceable batches, recrystallization may be an option, but this requires significant chemical expertise.

  • Preventative Measures:

    • Store solid this compound in a desiccator at the recommended temperature (typically -20°C), protected from light.

    • After opening a new vial, flush it with an inert gas (like argon or nitrogen) before resealing to minimize exposure to air and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The optimal storage conditions depend on whether the compound is in solid form or in a solution. The following table summarizes the recommended conditions:

FormRecommended TemperatureStorage Conditions
Solid -20°CStore in a tightly sealed vial, protected from light, inside a desiccator.
Stock Solution -20°C or -80°CDissolved in an anhydrous organic solvent (e.g., DMSO, DMF), in single-use aliquots, protected from light.
Aqueous Solution Not RecommendedDue to rapid hydrolysis, aqueous solutions should be prepared fresh and used immediately.

Q2: How should I prepare a stock solution of this compound?

A2: Here is a standard protocol for preparing a stable stock solution:

Experimental Protocol: Preparation of this compound Stock Solution

  • Equilibration: Allow the vial of solid this compound to warm to room temperature in a desiccator before opening. This prevents condensation of moisture onto the cold powder.

  • Solvent Selection: Use a high-quality, anhydrous grade organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Dissolution: Add the appropriate volume of solvent to the vial to achieve your desired stock concentration (e.g., 10-100 mM). Mix thoroughly by vortexing until all the solid is dissolved. The solution should be clear and colorless.

  • Aliquoting: Immediately dispense the stock solution into small, single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathway is the hydrolysis of the ester bond, which releases o-nitrophenol and N-benzyloxycarbonyl-L-proline. This reaction is catalyzed by water and can be accelerated by acidic or basic conditions.

Visualizing the Troubleshooting Process

To aid in diagnosing issues with your this compound experiments, the following flowchart outlines a logical troubleshooting workflow.

G start Start: Inconsistent or High Background Results check_solid Check Solid this compound: Is it discolored or clumpy? start->check_solid check_stock Check Stock Solution: Is it yellow? Stored properly? check_solid->check_stock solid_no discard_solid Discard and use a new vial. Implement proper solid storage. check_solid->discard_solid solid_yes check_buffer Check Assay Buffer: Freshly prepared? Correct pH? check_stock->check_buffer stock_no prepare_new_stock Prepare fresh stock solution. Aliquot and store correctly. check_stock->prepare_new_stock stock_yes check_protocol Review Assay Protocol: Incubation time? Temperature? check_buffer->check_protocol buffer_no remake_buffer Remake buffer. Verify pH and components. check_buffer->remake_buffer buffer_yes optimize_protocol Optimize protocol. Run controls for spontaneous hydrolysis. check_protocol->optimize_protocol protocol_yes end_good Problem Resolved check_protocol->end_good protocol_no solid_yes Yes solid_no No stock_yes Yes stock_no No buffer_yes No buffer_no Yes protocol_yes No protocol_no Yes discard_solid->end_good prepare_new_stock->end_good remake_buffer->end_good optimize_protocol->end_good

Caption: Troubleshooting workflow for this compound assays.

References

  • General Principles of Chemical Stability: For an overview of factors affecting the stability of chemical compounds in a laboratory setting, consult standard organic chemistry textbooks or resources on pharmaceutical stability testing.
  • Hydrolysis of Esters: The mechanisms and factors influencing ester hydrolysis are fundamental concepts in organic chemistry.

Technical Support Center: Troubleshooting Incomplete Z-Pro-ONp Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges with Z-Pro-ONp (N-Cbz-L-proline p-nitrophenyl ester) coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common issues encountered during amide bond formation using this activated ester. The following question-and-answer-based troubleshooting guide provides in-depth explanations, field-proven protocols, and validated solutions to enhance your experimental success.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is stalled or showing very low yield. What are the primary causes?

An incomplete or low-yielding this compound reaction is one of the most common issues. The root cause typically falls into one of several categories: hydrolysis of the activated ester, poor reactivity of the amine nucleophile, suboptimal reaction conditions, or steric hindrance.

Primary Causes & Solutions:

  • A. Hydrolysis of the Activated Ester: The p-nitrophenyl ester is highly activated, making it susceptible to hydrolysis by trace amounts of water in your reaction.[1] Water acts as a competing nucleophile, attacking the ester carbonyl to regenerate Z-Pro-OH and release the yellow p-nitrophenol byproduct. This pathway consumes your starting material without forming the desired amide.

    • Causality: The electrophilicity of the ester's carbonyl carbon is significantly increased by the electron-withdrawing p-nitrophenyl group, making it a prime target for any nucleophile present, including water.[2]

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Use freshly opened, anhydrous grade solvents, and dry glassware thoroughly in an oven before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent atmospheric moisture contamination.[1]

  • B. Poor Nucleophilicity of the Amine: The reaction rate is directly dependent on the ability of your amine to attack the activated ester. Several factors can diminish its nucleophilicity.

    • Protonation: If your amine is used as a salt (e.g., a hydrochloride salt), it must be neutralized to the free base form to be nucleophilic. An acid-base reaction between the amine and any acidic species can also lead to protonation.[1]

    • Electronic Effects: Electron-withdrawing groups on the amine substrate can reduce the electron density on the nitrogen atom, making it a weaker nucleophile.

    • Solution: If using an amine salt, add at least one equivalent of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to generate the free amine in situ. If the amine is inherently a weak nucleophile, you may need to increase the reaction temperature or extend the reaction time.

  • C. Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing reactants and intermediates.[3] The wrong solvent can hinder the reaction.

    • Causality: Polar aprotic solvents like DMF, NMP, and DMSO are generally preferred.[4] They effectively solvate the charged intermediates of the reaction without forming strong hydrogen bonds with the amine nucleophile, which would otherwise "cage" it and reduce its reactivity.[5] In contrast, polar protic solvents (like water or alcohols) can solvate the nucleophile too strongly, impeding its ability to attack the ester.[6]

    • Solution: Switch to a high-quality, anhydrous polar aprotic solvent. DMF is a common and effective choice for these reactions.

  • D. Steric Hindrance: Bulky chemical groups near the reacting amine or on the proline ring can physically block the approach of the nucleophile to the ester, slowing the reaction dramatically.[1]

    • Solution: For sterically hindered substrates, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Alternatively, extending the reaction time (from hours to days) may be necessary. In extreme cases, a different coupling strategy with a smaller, more reactive activating agent may be required.

Troubleshooting Workflow for Low Yield

If you observe low product yield via your initial analysis (e.g., TLC or LC-MS), follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow Start Low Yield Observed CheckMoisture Strictly Anhydrous Conditions Used? Start->CheckMoisture UseAnhydrous Action: Use Anhydrous Solvents & Inert Atmosphere. CheckMoisture->UseAnhydrous No CheckBase Amine is a Free Base? CheckMoisture->CheckBase Yes UseAnhydrous->CheckBase AddBase Action: Add 1-1.2 eq. of Non-Nucleophilic Base (e.g., DIPEA). CheckBase->AddBase No CheckSolvent Solvent is Polar Aprotic (DMF, NMP)? CheckBase->CheckSolvent Yes AddBase->CheckSolvent ChangeSolvent Action: Switch to Anhydrous DMF or NMP. CheckSolvent->ChangeSolvent No CheckSterics Substrates Sterically Hindered? CheckSolvent->CheckSterics Yes ChangeSolvent->CheckSterics IncreaseTempTime Action: Increase Temperature and/or Extend Reaction Time. CheckSterics->IncreaseTempTime Yes Success Reaction Should Proceed CheckSterics->Success No IncreaseTempTime->Success

Caption: A decision tree for troubleshooting low-yield this compound reactions.

FAQ 2: How can I effectively monitor my reaction's progress?

Real-time or periodic monitoring is crucial to determine the reaction endpoint and to identify issues early.[7][8] Do not rely solely on a predetermined reaction time.

  • Method A: Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective way to qualitatively track the consumption of starting materials and the formation of the product.

    • Protocol:

      • Prepare a TLC chamber with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

      • On a TLC plate, spot the this compound starting material, your amine starting material, and a co-spot of both.

      • Carefully take a small aliquot from your reaction mixture and spot it on the plate.

      • Develop the plate in the chamber.

      • Visualize the plate under UV light (this compound and the product are UV active). You can also use a stain like ninhydrin if your product has a free amine, or potassium permanganate.

      • Interpretation: A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot for your product. The release of p-nitrophenol will also be visible as a distinct, often yellow, spot.

  • Method B: Liquid Chromatography-Mass Spectrometry (LC-MS) For more quantitative and definitive analysis, LC-MS is the preferred method. It allows you to track the precise percentage of starting materials, product, and any side products by their mass-to-charge ratio.[9]

    • Protocol:

      • Prepare a quenched sample by taking a small aliquot of the reaction mixture and diluting it in a suitable solvent (e.g., acetonitrile).

      • Inject the sample onto an appropriate LC-MS system.

      • Monitor the masses corresponding to your this compound starting material, the amine, the expected product, and potential hydrolysis product (Z-Pro-OH).

      • Interpretation: By comparing the peak areas of the reactants and products over time, you can accurately determine the reaction's conversion rate and endpoint.

FAQ 3: I'm observing significant side products. What are they and how can I minimize them?

Side reactions compete with your desired amide bond formation, reducing yield and complicating purification.

Side Reaction: Racemization

Racemization is the conversion of a chiral center into an equal mixture of both enantiomers, leading to a loss of optical activity.[10] While proline is less susceptible than other amino acids due to its cyclic structure, racemization can still occur, particularly under harsh basic conditions.[11]

  • Mechanism: A strong base can abstract the alpha-proton from the proline residue, forming a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of D and L configurations.[12][13]

  • Prevention & Mitigation:

    • Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) rather than stronger bases like DBU or sodium hydroxide.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often 0 °C to room temperature).

    • Additives: While more common with carbodiimide couplings, additives like HOBt or OxymaPure can sometimes be used to suppress racemization by forming a less reactive, more stable intermediate ester.[1][11]

RacemizationMechanism L_Pro Z-(L)-Pro-ONp (Chiral) Enolate Planar Enolate Intermediate (Achiral) L_Pro->Enolate + Base - HB⁺ Enolate->L_Pro + HB⁺ - Base D_Pro Z-(D)-Pro-ONp (Racemized Product) Enolate->D_Pro + HB⁺ - Base Base Base H_Base HB⁺

Caption: Simplified mechanism of base-catalyzed racemization via a planar enolate.

Data Summary Tables

Table 1: Troubleshooting Checklist for Incomplete this compound Reactions

SymptomPotential CauseRecommended Action
Low Conversion Moisture Contamination Use anhydrous solvents/reagents; run under inert gas.
Amine is Protonated Add 1 eq. of non-nucleophilic base (e.g., DIPEA).
Poor Solvent Choice Use a polar aprotic solvent like DMF or NMP.
Slow Reaction Rate Steric Hindrance Increase reaction temperature; prolong reaction time.
Low Reactant Concentration Increase concentration (if solubility allows).
Multiple Byproducts Racemization Use a hindered base; keep temperature low.
Excessive Hydrolysis Re-verify anhydrous conditions.

Table 2: Properties of Common Solvents for Amide Coupling Reactions

SolventTypeDielectric Constant (ε)Suitability for this compound Reactions
N,N-Dimethylformamide (DMF) Polar Aprotic37Excellent ; promotes reaction and dissolves reagents.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic32Excellent ; similar to DMF, higher boiling point.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Good ; highly polar, but can be difficult to remove.
Acetonitrile (ACN) Polar Aprotic37Moderate ; less effective at dissolving some peptides.
Dichloromethane (DCM) Nonpolar Aprotic9Moderate to Poor ; often not polar enough.
Methanol (MeOH) Polar Protic33Poor ; can act as a competing nucleophile.
Water (H₂O) Polar Protic80Avoid ; causes rapid hydrolysis of the activated ester.
Data sourced from multiple chemical property databases.[3]

Best Practices Protocol: General this compound Coupling

This protocol provides a robust starting point for your experiment.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (N₂ or Ar).

    • Use anhydrous grade solvents and reagents.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve your amine starting material (1.0 equivalent) in anhydrous DMF.

    • If the amine is an HCl or TFA salt, add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA) and stir for 10-15 minutes at room temperature.

    • In a separate container, dissolve this compound (1.05-1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the this compound solution to the stirring amine solution.

    • Seal the flask under an inert atmosphere.

  • Monitoring:

    • Let the reaction stir at room temperature.

    • Monitor the reaction progress every 1-2 hours using TLC or LC-MS as described in FAQ 2. The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted Z-Pro-OH and p-nitrophenol, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC as needed.

By systematically addressing these common issues and employing robust monitoring techniques, you can significantly improve the success rate and yield of your this compound coupling reactions.

References

  • Title: Hydrolysis of p-Nitrophenyl Esters by Histidine-containing Linear and Cyclic Peptides Source: Bulletin of the Chemical Society of Japan | Oxford Academic URL: [Link]

  • Title: An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters Source: Frontiers URL: [Link]

  • Title: Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase Source: PubMed URL: [Link]

  • Title: p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA Source: ScienceDirect URL: [Link]

  • Title: ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... Source: ResearchGate URL: [Link]

  • Title: Optimization of the Pro-Pro coupling a Source: ResearchGate URL: [Link]

  • Title: Racemization Source: Wikipedia URL: [Link]

  • Title: Yields and racemization during the formation of Z-Phg-Pro- NH 2 in DMF (stepwise solution-phase synthesis). [a] Source: ResearchGate URL: [Link]

  • Title: Solvent effects Source: Wikipedia URL: [Link]

  • Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL: [Link]

  • Title: 4.7: Solvent Effects Source: Chemistry LibreTexts URL: [Link]

  • Title: Ch 8 : Solvent Effects Source: University of Calgary URL: [Link]

  • Title: What Is Racemization In Organic Chemistry? Source: YouTube URL: [Link]

  • Title: Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents Source: YouTube URL: [Link]

  • Title: Supporting Information Online Monitoring of Enzymatic Reactions Using Time-Resolved Desorption Electrospray Ionization Mass Spec Source: pubs.acs.org URL: [Link]

  • Title: Tips and tricks for difficult amide bond formation? Source: Reddit URL: [Link]

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications URL: [Link]

  • Title: Reaction course for the racemization reactions performed using... Source: ResearchGate URL: [Link]

  • Title: Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer Source: LabRulez LCMS URL: [Link]

  • Title: A green chemistry perspective on catalytic amide bond formation Source: UCL Discovery URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL: [Link]

  • Title: CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization Source: YouTube URL: [Link]

  • Title: How do I avoid side reactions while doing this peptide coupling reaction? Source: Reddit URL: [Link]

  • Title: Amide bond formation: beyond the dilemma between activation and racemisation Source: RSC Publishing URL: [Link]

  • Title: (PDF) Online analysis methods for monitoring of bioprocesses Source: ResearchGate URL: [Link]

  • Title: NMR Reaction Monitoring Robust to Spectral Distortions Source: PMC - NIH URL: [Link]

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Validation & Comparative

A Researcher's Guide to Z-Pro-ONp: Navigating the Nuances of Proline-Specific Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. The chromogenic substrate, Z-Pro-ONp (N-α-Z-L-proline-p-nitrophenyl ester), is a widely utilized tool for assaying enzymes that cleave on the C-terminal side of proline residues. However, a comprehensive understanding of its specificity and potential for cross-reactivity with various enzymes is crucial for the generation of reliable and reproducible data. This guide provides an in-depth comparison of the enzymatic hydrolysis of this compound by several key proteases, supported by experimental data and protocols to empower researchers in their experimental design and data interpretation.

The Significance of Proline-Specific Cleavage and the Role of this compound

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making the peptide bond involving proline resistant to cleavage by many common proteases.[1][2] Enzymes that can efficiently hydrolyze these bonds, known as post-proline cleaving enzymes (PPCEs), play critical roles in various physiological processes, including the maturation and degradation of peptide hormones and neuropeptides.[1] Consequently, these enzymes are important targets in drug discovery for a range of diseases.

This compound serves as a valuable in vitro tool to probe the activity of these specialized enzymes. The principle of the assay is straightforward: enzymatic cleavage of the ester bond in this compound releases p-nitrophenol (ONp), a chromophore that can be readily quantified by measuring the increase in absorbance at approximately 405-410 nm. This allows for a continuous and sensitive measurement of enzyme kinetics.

Comparative Analysis of Enzyme Reactivity with this compound

While this compound is primarily designed as a substrate for prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs), it is essential to recognize that other enzymes may exhibit cross-reactivity. This section provides a comparative overview of the activity of several enzymes on this compound.

High Specificity: Prolyl Endopeptidase (PEP)

Prolyl endopeptidase is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within oligopeptides. As expected, PEP demonstrates high catalytic efficiency towards this compound. Kinetic studies with the closely related substrate Z-Gly-Pro-pNA reveal a robust enzymatic activity, indicating that the Z-Pro moiety is an excellent recognition motif for PEP.

Moderate Cross-Reactivity: Dipeptidyl Peptidase IV (DPP4)

Dipeptidyl Peptidase IV (DPP4, also known as CD26) is a transmembrane glycoprotein with exopeptidase activity, cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides. While its primary mode of action differs from the endopeptidase activity of PEP, DPP4 can hydrolyze this compound, albeit with different kinetic parameters compared to PEP. This cross-reactivity is an important consideration when assaying for proline-specific peptidases in complex biological samples where multiple enzymatic activities may be present.

Potential Cross-Reactivity: Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a cell-surface serine protease that shares structural homology with DPP4 and exhibits both dipeptidyl peptidase and endopeptidase activities. Its endopeptidase activity includes cleavage after proline residues, suggesting a potential for cross-reactivity with this compound. While specific kinetic data for FAP with this compound is not as readily available as for PEP and DPP4, its known substrate preference warrants caution and further investigation when interpreting results in FAP-expressing systems.[3][4]

Negligible to No Reactivity: Trypsin and Chymotrypsin

To establish the specificity of this compound, it is crucial to assess its reactivity with proteases that do not have a preference for proline residues. Trypsin and chymotrypsin are two well-characterized serine proteases with distinct substrate specificities. Trypsin preferentially cleaves after positively charged residues (lysine and arginine), while chymotrypsin favors large hydrophobic residues (phenylalanine, tryptophan, and tyrosine). As their S1 substrate-binding pockets are not designed to accommodate the bulky, cyclic structure of proline, their activity on this compound is expected to be negligible. This makes them excellent negative controls in comparative studies.

Quantitative Comparison of Enzyme Kinetics

The following table summarizes the expected relative activities of the discussed enzymes with this compound, based on their known substrate specificities. It is important to note that the exact kinetic parameters (Km and kcat) can vary depending on the specific enzyme source and assay conditions.

EnzymeClassPrimary SpecificityExpected Reactivity with this compound
Prolyl Endopeptidase (PEP) Serine EndopeptidasePost-ProlineHigh
Dipeptidyl Peptidase IV (DPP4) Serine ExopeptidaseN-terminal X-Pro/AlaModerate
Fibroblast Activation Protein (FAP) Serine Endopeptidase/ExopeptidasePost-Proline and othersModerate to Low
Trypsin Serine EndopeptidasePost-Lys/ArgNegligible/None
Chymotrypsin Serine EndopeptidasePost-Phe/Trp/TyrNegligible/None

Experimental Protocol for Comparative Analysis

To empirically determine the cross-reactivity of various enzymes with this compound, a standardized kinetic assay should be performed. The following protocol provides a robust framework for such a comparison.

Materials and Reagents
  • This compound substrate stock solution (e.g., 100 mM in a suitable organic solvent like DMSO or DMF)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Purified enzymes: Prolyl Endopeptidase, DPP4, FAP, Trypsin, Chymotrypsin

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_substrate Prepare this compound Working Solutions add_substrate Add this compound to Wells prep_substrate->add_substrate prep_enzyme Prepare Enzyme Dilutions add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme add_buffer Add Assay Buffer to Wells add_buffer->add_substrate pre_incubate Pre-incubate at Assay Temperature add_substrate->pre_incubate pre_incubate->add_enzyme read_absorbance Measure Absorbance at 405 nm (Kinetic Mode) add_enzyme->read_absorbance calculate_rate Calculate Initial Reaction Velocity (V₀) read_absorbance->calculate_rate plot_data Plot V₀ vs. Substrate Concentration calculate_rate->plot_data determine_kinetics Determine Km and Vmax plot_data->determine_kinetics

Caption: Experimental workflow for the comparative kinetic analysis of enzyme activity on this compound.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a series of this compound working solutions in assay buffer at various concentrations (e.g., from 0.1 mM to 5 mM).

    • Prepare stocks of each purified enzyme in assay buffer at a concentration suitable for the assay. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Assay Setup:

    • To each well of a 96-well microplate, add a defined volume of assay buffer.

    • Add the this compound working solution to each well to achieve the desired final substrate concentrations. Include a "no substrate" control.

    • Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic hydrolysis of the substrate.

  • Enzymatic Reaction:

    • Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a small volume of the respective enzyme solution to each well.

    • Immediately place the microplate in the reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitrophenol production can be calculated using the Beer-Lambert law (ε of p-nitrophenol at pH 7.5 is approximately 18,000 M⁻¹cm⁻¹).

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each enzyme.

    • The catalytic efficiency (kcat/Km) can then be calculated to provide a direct comparison of the enzymes' effectiveness in hydrolyzing this compound.

Interpreting the Results: A Logical Framework

The data generated from this comparative analysis will provide a clear picture of the cross-reactivity profile of this compound.

Enzymatic Cleavage of this compound

G sub This compound (Substrate) enz Proline-Specific Enzyme sub->enz Cleavage prod1 Z-Proline enz->prod1 prod2 p-Nitrophenol (Chromophore) enz->prod2

Caption: Enzymatic hydrolysis of this compound to yield Z-Proline and the chromogenic product, p-Nitrophenol.

A high kcat/Km value for an enzyme with this compound indicates high catalytic efficiency and specificity. Conversely, a low or undetectable kcat/Km value suggests poor or no activity. By comparing these values across different enzymes, researchers can:

  • Confirm the specificity of their primary enzyme of interest.

  • Identify potential confounding activities in complex biological samples.

  • Select appropriate negative controls for their assays.

  • Develop more specific assay conditions, potentially by using inhibitors of cross-reactive enzymes.

Conclusion: A Tool for Rigorous Research

This compound is a powerful tool for the study of proline-specific peptidases. However, like any scientific tool, its effective use requires a thorough understanding of its characteristics. By recognizing the potential for cross-reactivity and employing rigorous comparative analysis, researchers can ensure the accuracy and reliability of their findings. The experimental framework and comparative data presented in this guide are intended to empower researchers to confidently navigate the complexities of enzyme specificity and to generate high-quality, reproducible data in their pursuit of scientific discovery and therapeutic innovation.

References

  • Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications. (2022). International Journal of Molecular Sciences. [Link]

  • Prolyl-specific peptidases for applications in food protein hydrolysis. (2015). Applied Microbiology and Biotechnology. [Link]

  • Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients. (2021). PLOS ONE. [Link]

  • Cleavage-site specificity of prolyl endopeptidase FAP investigated with a full-length protein substrate. (2013). The FEBS Journal. [Link]

  • Post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase. Comparison of two peptidases with high specificity for proline residues. (1977). European Journal of Biochemistry. [Link]

  • Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. (2005). Proceedings of the National Academy of Sciences. [Link]

  • Protease Assays: Assay Guidance Manual. (2012). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

A Senior Scientist's Guide to Validating Enzyme Kinetic Parameters: A Comparative Analysis Using Z-Pro-ONp

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the precise characterization of an enzyme's kinetic parameters is not merely an academic exercise; it is a foundational requirement for understanding biological function, elucidating disease mechanisms, and discovering novel therapeutics. The accuracy of kinetic constants such as the Michaelis constant (K_m) and the maximum velocity (V_max) underpins the validity of subsequent research. This guide provides an in-depth, experience-driven approach to validating these parameters, using the chromogenic substrate Z-Pro-ONp as a case study for the enzyme prolidase.

We will move beyond a simple recitation of protocol steps to explore the causality behind experimental choices, establish a self-validating workflow, and objectively compare this method with viable alternatives.

Part 1: The Bedrock of Enzyme Kinetics - The Michaelis-Menten Model

At the heart of most single-substrate enzyme kinetic analyses lies the Michaelis-Menten model.[1][2] First proposed in 1913, this model elegantly describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), and two key parameters: V_max and K_m.[1][2][3]

The relationship is expressed by the Michaelis-Menten equation :

V₀ = (V_max * [S]) / (K_m + [S])[2]

  • V_max (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate.[3][4] Increasing the substrate concentration further will not increase the reaction rate.[3] V_max is directly proportional to the enzyme concentration.

  • K_m (Michaelis Constant): K_m is the substrate concentration at which the reaction velocity is exactly half of V_max.[2][3] It is often used as a measure of an enzyme's affinity for its substrate; a lower K_m indicates a higher affinity, meaning the enzyme can achieve half its maximum velocity at a lower substrate concentration.[2]

From these parameters, we can derive the catalytic constant (k_cat) , also known as the turnover number, which represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as:

k_cat = V_max / [E]_T

where [E]_T is the total enzyme concentration.

Finally, the specificity constant (k_cat/K_m) serves as a measure of the enzyme's overall catalytic efficiency. It accounts for both the enzyme's affinity for the substrate and its ability to convert it to product.

Part 2: The Tool - this compound for Prolidase Analysis

The substrate of focus, this compound (N-Carbobenzoxy-L-prolyl-p-nitrophenyl ester), is a chromogenic substrate primarily used to assay prolidase (also known as peptidase D).[5] Prolidase is a metalloenzyme that plays a critical role in the final stages of collagen degradation by cleaving dipeptides with a C-terminal proline or hydroxyproline.[5][6]

The utility of this compound lies in its clever design. The enzymatic reaction is as follows:

This compound (colorless) + H₂O ---(Prolidase)--> Z-Proline + p-nitrophenol (ONp) (yellow)

The product, p-nitrophenol (ONp), is a yellow chromophore that strongly absorbs light at approximately 405-420 nm.[7][8][9] This color change provides a direct, continuous, and easily measurable signal that is proportional to the rate of the enzymatic reaction.

Part 3: The Workflow - A Self-Validating Experimental Protocol

Trust in your kinetic parameters begins with a meticulously designed and validated experimental workflow. The following protocol is designed as a self-validating system, where each step builds confidence in the final results.

Diagram of the Experimental Workflow

Kinetic Parameter Validation Workflow cluster_prep Phase 1: Assay Preparation & Calibration cluster_assay Phase 2: Kinetic Assay Execution cluster_analysis Phase 3: Data Analysis & Validation P1 Prepare Reagents (Buffer, Enzyme, Substrate) P2 Determine λmax for p-nitrophenol (ONp) P1->P2 P3 Generate ONp Standard Curve P2->P3 D2 Convert Velocities to M/s (Using Standard Curve) P3->D2 A1 Prepare Reaction Plate (Varying [Substrate]) A2 Pre-incubate Plate at Assay Temperature A3 Initiate Reaction (Add Enzyme) A2->A3 A4 Measure Absorbance (e.g., at 410 nm) over time D1 Calculate Initial Velocities (ΔAbs/min) D3 Plot Velocity vs. [S] D4 Fit Data to Michaelis-Menten (Non-linear Regression) D3->D4 D5 Determine Km, Vmax, kcat

Caption: Workflow for validating kinetic parameters.

Step-by-Step Methodology

1. Preparation and Calibration (The Trustworthiness Pillar)

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8). Critically, human prolidase requires Mn²⁺ for activity, so include 1 mM MnCl₂ in the buffer.[10][11]

    • Enzyme Stock: Prepare a concentrated stock of purified prolidase. The final concentration in the assay should be in the low nanomolar range, determined empirically to ensure a linear reaction rate for a sufficient duration.

    • Substrate Stock: Prepare a high-concentration stock of this compound in an organic solvent like DMSO. The final DMSO concentration in the assay should be kept low (<1-2%) to prevent enzyme inhibition.

  • Generate a p-nitrophenol (ONp) Standard Curve: This is a non-negotiable step for accuracy.

    • Rationale: This curve allows you to convert the rate of change in absorbance (ΔAbs/min) into a molar rate (moles/L/min), which is required to calculate V_max in standard units. It validates that the signal you are measuring accurately reflects product formation.

    • Protocol:

      • Prepare a series of known concentrations of ONp in the assay buffer.

      • Include a blank (buffer only).

      • Measure the absorbance of each standard at the determined optimal wavelength (typically ~410 nm).

      • Plot Absorbance vs. [ONp]. The slope of this line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).

2. The Kinetic Assay: Measuring Initial Rates

  • Rationale: The Michaelis-Menten equation is valid only for initial reaction velocities, where substrate depletion is negligible (<10%) and product inhibition has not yet occurred.[12][13]

  • Protocol (96-well plate format):

    • In a microplate, add the assay buffer to each well.

    • Add varying concentrations of the this compound substrate. A typical range would span from 0.1 * K_m to 10 * K_m. If the K_m is unknown, use a wide logarithmic range (e.g., 1 µM to 2 mM).

    • Include wells with no substrate (enzyme background) and no enzyme (substrate auto-hydrolysis).

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C or 50°C for prolidase) for 5-10 minutes to ensure thermal equilibrium.[10][14]

    • Initiate the reaction by adding a fixed amount of prolidase to each well.

    • Immediately place the plate in a spectrophotometer or plate reader and begin measuring the absorbance at 410 nm every 30-60 seconds for 10-20 minutes.

3. Data Analysis: From Raw Traces to Kinetic Constants

  • Step 1: Calculate Initial Velocities (V₀): For each substrate concentration, plot Absorbance vs. Time. Identify the initial linear portion of the curve and determine its slope (ΔAbs/min). This is your V₀ in arbitrary units.

  • Step 2: Convert to Molar Rates: Using the slope (extinction coefficient) from your ONp standard curve, convert each V₀ from ΔAbs/min to a molar rate (e.g., µM/min).

  • Step 3: Fit the Data:

    • Recommended Method (Non-linear Regression): The most statistically robust method is to directly fit the V₀ vs. [S] data to the Michaelis-Menten equation using software like GraphPad Prism or R. This method provides the best estimates for K_m and V_max with confidence intervals.

    • Alternative Method (Lineweaver-Burk Plot): This historical method involves plotting 1/V₀ vs. 1/[S]. While useful for visualization, it is statistically flawed as it disproportionately weights data points at low substrate concentrations. It should be used for illustrative purposes only, not for final parameter determination.

Part 4: Data Presentation and Comparative Analysis

Accurate parameters must be reproducible and align with established values. Furthermore, the chosen assay method should be justified against alternatives.

Sample Data and Analysis

Below is a table of hypothetical data from a prolidase kinetic experiment using this compound.

[this compound] (mM)Initial Velocity (V₀) (µM/min)
0.15.2
0.2511.5
0.519.8
1.030.1
2.545.5
5.055.6
10.062.1

Fitting this data using non-linear regression would yield the following parameters:

ParameterDetermined ValueLiterature Value (Example)
V_max 70.5 µM/minN/A (depends on [E])
K_m 0.85 mM~1-6 mM[10]

The determined K_m of 0.85 mM falls within a reasonable range of published values, providing external validation for the experiment.

Comparison with Alternative Assay Methods

While the this compound assay is convenient, it is not the only method. A senior scientist must be aware of the alternatives and their respective strengths and weaknesses.

FeatureThis compound Assay (Spectrophotometric)HPLC-Based Assay (Natural Substrate)
Principle Measures chromogenic product (ONp) formation.Directly measures disappearance of a natural substrate (e.g., Gly-Pro) and/or appearance of product (Proline).[14][15]
Sensitivity Moderate.High to very high.[15]
Throughput High (96/384-well plate compatible).Low (serial sample injection).
Setup Cost Low (requires a standard plate reader).High (requires an HPLC system).
Substrate Artificial chromogenic substrate.Physiologically relevant substrate.
Interference Potential for interference from colored compounds.Less prone to colorimetric interference; potential for co-eluting peaks.
Validation Requires ONp standard curve.Requires standard curves for substrate and product.
Best For High-throughput screening (HTS), routine kinetics.Mechanistic studies, validation of HTS hits, analysis in complex biological matrices.

Conclusion

Validating the kinetic parameters of an enzyme is a multi-faceted process that extends far beyond simple data collection. It requires a deep understanding of the underlying theory, a commitment to rigorous, self-validating experimental design, and an objective assessment of the chosen methodology against other available tools.

The use of this compound for prolidase offers a robust, high-throughput method for determining kinetic constants. However, its validity is entirely dependent on meticulous execution, particularly the non-negotiable calibration with a p-nitrophenol standard curve and the use of appropriate non-linear regression for data analysis. By following the principles and protocols outlined in this guide, researchers can generate kinetic data that is not only accurate and reproducible but also stands up to the highest standards of scientific scrutiny.

References

  • Britannica, T. Editors of Encyclopaedia (2025, December 15). Michaelis-Menten kinetics. Encyclopedia Britannica. [Link]

  • Patsnap Synapse. (2025, May 9). Enzyme Kinetics 101: Understanding Michaelis-Menten Principles. [Link]

  • TeachMe Physiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]

  • MedSchoolCoach. Michaelis Menten Kinetics – MCAT Biochemistry. [Link]

  • chemeurope.com. Michaelis-Menten kinetics. [Link]

  • G-S. Im, et al. (n.d.). Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. PubMed. [Link]

  • A. Baici. Data validation - Kinetic Mechanisms of Enzyme Inhibition and Activation. [Link]

  • Tipton, K. F., & Langley, D. B. (2022). Parameter Reliability and Understanding Enzyme Function. International Journal of Molecular Sciences, 23(1), 443. [Link]

  • Lupi, A., et al. (2013). Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue. PLoS ONE, 8(3), e58792. [Link]

  • Goličnik, M. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Applied Sciences, 12(1), 2. [Link]

  • Unknown. EVALUATION OF ENZYME KINETIC PARAMETER. [Link]

  • Besio, R., et al. (2011). Improved prolidase activity assay allowed enzyme kinetic characterization and faster prolidase deficiency diagnosis. Clinica Chimica Acta, 412(21-22), 1966–1971. [Link]

  • ResearchGate. (2025, August 6). Improved prolidase activity assay allowed enzyme kinetic characterization and faster prolidase deficiency diagnosis | Request PDF. [Link]

  • Lupi, A., et al. (2021). PROLIDASE: A Review from Discovery to its Role in Health and Disease. Protein & Peptide Letters, 28(9), 996–1009. [Link]

  • Wilk, P., et al. (2017). Substrate specificity and reaction mechanism of human prolidase. The FEBS Journal, 284(14), 2342–2359. [Link]

  • Biocompare. ONPG. [Link]

  • D'Aniello, A., et al. (2024, March 7). Prolidase activity assays. A survey of the reported literature methodologies. University of Naples Federico II. [Link]

  • Wikipedia. (n.d.). ortho-Nitrophenyl-β-galactoside. [Link]

  • Kaźmierska, M., et al. (2022). The Highly Efficient Expression System of Recombinant Human Prolidase and the Effect of N-Terminal His-Tag on the Enzyme Activity. International Journal of Molecular Sciences, 23(20), 12648. [Link]

  • ResearchGate. (2025, August 6). Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue. [Link]

  • ResearchGate. (n.d.). Substrate Specificity and Reaction Mechanism of Human Prolidase. [Link]

  • ResearchGate. (2016, January 9). Which substrate you can recommend to use in β-galactosidase inhibition assay?. [Link]

  • Płoszaj, T., et al. (2022). Recombinant Human Prolidase (rhPEPD) Induces Wound Healing in Experimental Model of Inflammation through Activation of EGFR Signalling in Fibroblasts. International Journal of Molecular Sciences, 23(15), 8569. [Link]

  • Taylor & Francis. (n.d.). ONPG – Knowledge and References. [Link]

  • Rockland Immunochemicals. (n.d.). ONPG ELISA Beta-Galactosidase Substrate. [Link]

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Safety Operating Guide

Mastering the Safe Handling of Z-Pro-ONp: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment and Operational Best Practices for N-α-Z-L-proline p-nitrophenyl ester

In the landscape of peptide synthesis, the effective and safe handling of reagents is paramount. N-α-Z-L-proline p-nitrophenyl ester (Z-Pro-ONp), a key building block, requires meticulous attention to safety protocols to mitigate potential hazards. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary for the safe utilization of this compound in a laboratory setting. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind each recommendation, fostering a culture of safety and deep-seated trust in laboratory operations.

Understanding the Risks: A Proactive Approach to Safety

This compound, like many activated amino acid esters used in peptide synthesis, presents a set of chemical hazards that necessitate a thorough understanding and proactive implementation of safety measures. The primary concerns with this compound are potential skin and eye irritation, sensitization, and the risks associated with the release of p-nitrophenol, a toxic byproduct, upon hydrolysis. Therefore, a comprehensive safety strategy encompasses not only the use of appropriate PPE but also careful handling techniques and stringent disposal protocols.

Core Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound, with an emphasis on the causality behind each choice.

OperationRecommended PPERationale
Weighing and Aliquoting (Solid) - Nitrile Gloves (double-gloved recommended)- Chemical Splash Goggles- Lab Coat- Respiratory Protection (N95 or higher)- Prevents skin contact with the fine powder. Double gloving provides an extra layer of protection against potential tears or contamination.- Protects eyes from airborne particulates.- Shields clothing and skin from spills.- Minimizes inhalation of fine powder, which can cause respiratory irritation.
Dissolving and Solution Handling - Nitrile Gloves- Chemical Splash Goggles or Face Shield- Lab Coat- Protects against skin contact with the solution.- Goggles protect against splashes; a face shield offers broader protection for the entire face, especially when handling larger volumes.- Prevents contamination of clothing and skin.
Reaction Setup and Monitoring - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Standard protection against accidental splashes or contact during the reaction.- Essential for eye protection from potentially reactive mixtures.- Protects personal clothing and skin.
Work-up and Purification - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Protects against exposure to the reaction mixture and solvents used during the work-up and purification steps.- Shields eyes from splashes of solvents and reaction byproducts.- Standard barrier protection.
Waste Disposal - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Prevents contact with potentially hazardous waste materials.- Protects eyes from splashes during the disposal process.- Standard protection for handling chemical waste.

It is imperative that all PPE be inspected before use and removed promptly if contaminated. Always wash hands thoroughly after handling this compound, even when gloves have been worn.

Experimental Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step protocol is critical to ensuring a safe working environment. The following workflow diagram, generated using Graphviz, illustrates the key stages of handling this compound, from preparation to disposal, with an emphasis on critical safety checkpoints.

ZProONP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in a Fume Hood prep_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction_setup Set up Reaction Apparatus dissolve->reaction_setup add_reagent Add this compound Solution reaction_setup->add_reagent monitor Monitor Reaction add_reagent->monitor workup Perform Aqueous Work-up monitor->workup purify Purify Product (e.g., Chromatography) workup->purify waste_collection Collect Waste (Solid & Liquid) purify->waste_collection label_waste Label Waste Container Clearly waste_collection->label_waste dispose Dispose via Institutional Hazardous Waste Program label_waste->dispose end End dispose->end start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans: Ensuring a Safe and Compliant Laboratory

Handling and Storage:

  • Ventilation: Always handle solid this compound and concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.

  • Spill Response: In the event of a spill, evacuate the area and wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Waste Disposal:

The disposal of this compound and its associated waste must be conducted in strict accordance with institutional and local regulations for hazardous chemical waste.

  • Segregation: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, should be collected in a designated, clearly labeled hazardous waste container.

  • Aqueous Waste: Aqueous waste from the work-up process may contain p-nitrophenol and should be collected in a separate, labeled container for hazardous aqueous waste.

  • Solid Waste: Solid waste, including unreacted this compound and contaminated materials, should be collected in a designated solid hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Never dispose of this compound or its waste down the drain or in the regular trash.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize this compound in their peptide synthesis workflows, contributing to a secure and productive laboratory environment.

References

  • Helena Agri-Enterprises, LLC. Safety Data Sheet: ZYPRO.[Link]

  • Covestro. Safety Data Sheet: MULTRANOL 8120.[Link]

  • National Animal Supplement Council. Material Safety Data Sheet: ZINPRO® 180.[Link]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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